Tyrosine kinase-IN-8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C31H21F2N7O2 |
|---|---|
Molekulargewicht |
561.5 g/mol |
IUPAC-Name |
5'-fluoro-3-(4-fluorophenyl)-4-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]spiro[1,2,4-oxadiazole-5,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C31H21F2N7O2/c1-18-4-10-23(16-27(18)38-30-35-14-12-25(37-30)20-3-2-13-34-17-20)40-28(19-5-7-21(32)8-6-19)39-42-31(40)24-15-22(33)9-11-26(24)36-29(31)41/h2-17H,1H3,(H,36,41)(H,35,37,38) |
InChI-Schlüssel |
DAXMEZMAGHWIDO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of a Novel Tyrosine Kinase Inhibitor: Tyrosine Kinase-IN-8
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Tyrosine Kinase-IN-8" is a hypothetical designation used in this guide to illustrate the mechanism of action of a representative tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) pathway. The data and experimental protocols presented are based on established knowledge of well-characterized EGFR inhibitors and should be considered illustrative.
Executive Summary
Receptor tyrosine kinases (RTKs) are critical mediators of cellular signaling, regulating a wide array of processes including cell growth, proliferation, differentiation, and metabolism.[1][2][3] Dysregulation of RTK signaling, often through mutations or overexpression, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the preclinical data and mechanism of action for this compound, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details its effects on downstream signaling pathways, provides quantitative data on its biochemical and cellular activity, and outlines key experimental protocols for its evaluation.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[5] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.[2][3] These pathways are crucial for normal cellular function, but their constitutive activation due to EGFR mutations or overexpression can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.[4]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the EGFR kinase domain. By occupying this site, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling. This mode of action effectively blocks the pro-proliferative and anti-apoptotic signals mediated by aberrant EGFR activity.
Signaling Pathway Interruption
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention by this compound.
Quantitative Data on the Effects of this compound
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Kinase Assay | Wild-Type EGFR | 1.2 |
| Biochemical Kinase Assay | L858R EGFR | 0.5 |
| Biochemical Kinase Assay | Exon 19 del EGFR | 0.8 |
| Cellular Proliferation | A431 (EGFR high) | 15.6 |
| Cellular Proliferation | HCC827 (Exon 19 del) | 8.2 |
| Cellular Proliferation | NCI-H1975 (L858R/T790M) | >1000 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition @ 1 µM |
| EGFR | 98 |
| HER2 | 45 |
| HER4 | 30 |
| VEGFR2 | <10 |
| PDGFRβ | <5 |
| c-Met | <5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Methodology:
-
Reagents: Recombinant human EGFR kinase domain (wild-type, L858R, or Exon 19 deletion), biotinylated poly-GT substrate, ATP, and a TR-FRET detection system (e.g., LanthaScreen™ with europium-labeled anti-phosphotyrosine antibody and allophycocyanin-streptavidin).
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the EGFR kinase, the biotinylated substrate, and the inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate for another hour to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines with varying EGFR status. A common method utilizes a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A431, HCC827, NCI-H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium and add them to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Luminescence values are normalized to the vehicle control. IC50 values are determined by plotting the normalized data against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Western Blot for Phospho-EGFR Inhibition
This protocol verifies the on-target activity of this compound by measuring the phosphorylation of EGFR in cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4 hours.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control for 2 hours.
-
Stimulate the cells with 50 ng/mL EGF for 15 minutes.
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Probe for total EGFR and a loading control (e.g., GAPDH) on the same membrane after stripping or on a separate gel.
-
Conclusion
This compound is a potent and selective inhibitor of the EGFR signaling pathway. Its mechanism of action, characterized by the direct inhibition of EGFR autophosphorylation, leads to the suppression of downstream pro-survival and proliferative signals. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for the continued investigation and development of this and similar targeted therapies. Further studies are warranted to evaluate its in vivo efficacy and safety profile.
References
- 1. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 3. scirp.org [scirp.org]
- 4. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
The Discovery and Synthesis of Tyrosine Kinase-IN-8: A Novel Spirooxadiazoline-Oxindole with Potent Anti-Leukemic Activity
A Technical Whitepaper for Drug Discovery Professionals
Abstract
This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of Tyrosine kinase-IN-8, a novel BCR-ABL1 tyrosine kinase inhibitor. Identified as compound 4e in its seminal publication, this molecule exhibits significant anti-proliferative activity against chronic myeloid leukemia (CML) cells. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the core aspects of this promising compound. All data is compiled from the peer-reviewed publication: de Azevedo L. D., et al. Archiv der Pharmazie, 2024.
Introduction and Discovery
This compound (compound 4e ) is a novel BCR-ABL1 tyrosine kinase inhibitor (TKI) developed through a molecular hybridization strategy.[1] The design of this compound was inspired by the structures of two well-established TKIs, Imatinib and Sunitinib.[1] The core structure of this compound features a phenylamino-pyrimidine-pyridine (PAPP) moiety, a key pharmacophoric element from Imatinib, conjugated to an isatin backbone, a structural fragment of Sunitinib.[1] A spiro-oxindole nucleus serves as the linker, a structural motif present in numerous compounds with antimyeloproliferative properties.[1]
The discovery of this compound was the result of a targeted effort to identify new therapeutic options for chronic myeloid leukemia (CML) that could potentially overcome the resistance mechanisms observed with existing BCR-ABL1 inhibitors.[1] A series of 25 novel compounds were synthesized and screened for their cytotoxic effects against the K562 human CML cell line, which endogenously expresses the constitutively active BCR-ABL1 fusion protein.[1] Among the synthesized compounds, this compound emerged as a highly promising candidate, demonstrating significant inhibitory effects on cancer cell viability.[1]
Quantitative Biological Data
The anti-proliferative activity of this compound and other promising analogues was evaluated against the K562 CML cell line and a healthy fibroblast cell line (WSS-1) to assess both efficacy and selectivity. The key quantitative data are summarized in the tables below.
Table 1: Inhibition of K562 Cell Viability by Selected Compounds at 10 µM [1]
| Compound | % Inhibition of K562 Cell Viability |
| 2a | 45% - 61% |
| 2b | 45% - 61% |
| 3c | 45% - 61% |
| 4c | 45% - 61% |
| 4e (this compound) | 45% - 61% |
Table 2: 50% Cytotoxic Concentration (CC50) of Lead Compounds [1]
| Compound | CC50 against K562 cells (µM) |
| 2a | 0.8 - 9.8 |
| 2b | 0.8 - 9.8 |
| 3c | 0.8 - 9.8 |
| 4c | 0.8 - 9.8 |
| 4e (this compound) | 0.8 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound (compound 4e ) and the in vitro cell viability assay used in its evaluation, based on the procedures described by de Azevedo et al. (2024).
Synthesis of this compound (Compound 4e)
The synthesis of this compound is achieved through a multi-step process involving the preparation of a Schiff base intermediate followed by a 1,3-dipolar cycloaddition reaction.
Step 1: Synthesis of the Schiff Base Intermediate
-
A mixture of the appropriate isatin derivative (1.0 eq.) and the phenylamino-pyrimidine-pyridine (PAPP) amine (1.0 eq.) is prepared in ethanol.
-
A catalytic amount of acetic acid is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: 1,3-Dipolar Cycloaddition to form this compound (4e)
-
The Schiff base intermediate (1.0 eq.) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or chloroform).
-
A chlorooxime derivative (1.1 eq.) is added to the solution.
-
Triethylamine (2.0 eq.) is added dropwise to the reaction mixture at 0 °C to act as a base for the in situ generation of the nitrile oxide.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, this compound (compound 4e ).
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: K562 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 4 hours under the same conditions to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.
Figure 1: Simplified BCR-ABL1 signaling pathway and the inhibitory action of this compound.
Figure 2: General workflow for the synthesis of this compound (compound 4e).
Figure 3: Experimental workflow for the MTT cell viability assay.
Conclusion
This compound represents a significant advancement in the development of novel BCR-ABL1 inhibitors. Its unique spirooxadiazoline-oxindole scaffold, derived from a rational molecular hybridization approach, has demonstrated potent anti-proliferative activity against CML cells in vitro. With a CC50 value of 0.8 µM against K562 cells, this compound warrants further investigation, including in vivo efficacy studies and evaluation against a broader panel of TKI-resistant BCR-ABL1 mutants. The detailed synthetic and biological protocols provided herein offer a valuable resource for researchers aiming to build upon this promising discovery in the ongoing effort to develop more effective therapies for chronic myeloid leukemia.
References
An In-depth Technical Guide to the Target Protein Binding of a Novel Tyrosine Kinase Inhibitor
This document provides a comprehensive technical overview of the binding characteristics of a hypothetical tyrosine kinase inhibitor, designated "Tyrosine Kinase-IN-8" (TK-IN-8), to its target protein. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Tyrosine Kinases and TK-IN-8
Tyrosine kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates.[1][2] This process, known as tyrosine phosphorylation, is a critical component of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and metabolism.[1][2][3] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[1][4]
Small molecule inhibitors that target the ATP-binding site of tyrosine kinases are a major class of targeted therapies.[5][6][7] TK-IN-8 is a novel, potent, and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide details its binding properties and the methodologies used for its characterization.
Target Protein: Epidermal Growth Factor Receptor (EGFR)
The primary target of TK-IN-8 is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[4] Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of tyrosine residues.[8][9] These phosphorylated tyrosines serve as docking sites for downstream signaling proteins, activating pathways such as the Ras/Raf/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival.[4][10]
Signaling Pathway of EGFR
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by TK-IN-8.
Caption: EGFR signaling pathway and inhibition by TK-IN-8.
Binding Site and Mechanism of Action
TK-IN-8 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the EGFR kinase domain.[11] This binding site is located in the cleft between the N-terminal and C-terminal lobes of the kinase domain.[3] By occupying this site, TK-IN-8 prevents ATP from binding, thereby inhibiting the autophosphorylation of EGFR and blocking downstream signaling cascades.[12] The selectivity of TK-IN-8 is achieved through specific interactions with amino acid residues within the ATP-binding pocket that differ from those in other kinases.[11]
Quantitative Binding Data
The binding affinity and inhibitory potency of TK-IN-8 against EGFR have been determined using various biochemical and biophysical assays. The results are summarized in the tables below.
Table 1: Inhibitory Potency of TK-IN-8
| Assay Type | Target | IC₅₀ (nM) |
| ADP-Glo Kinase Assay | Wild-Type EGFR | 15.2 |
| Radiometric Assay | Wild-Type EGFR | 18.5 |
Table 2: Binding Affinity of TK-IN-8
| Assay Type | Target | Kᵢ (nM) | K₋ (nM) |
| Isothermal Titration Calorimetry (ITC) | Wild-Type EGFR | 12.8 | N/A |
| Surface Plasmon Resonance (SPR) | Wild-Type EGFR | 14.1 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ADP-Glo™ Kinase Inhibition Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]
Materials:
-
Purified EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
TK-IN-8 (serially diluted in DMSO)
-
ATP
-
ADP-Glo™ Reagent and Kinase-Glo® Reagent (Promega)
-
Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TK-IN-8 in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[11][13]
-
Kinase Reaction Setup: Add 5 µL of diluted TK-IN-8 or vehicle control to the wells of a white 384-well assay plate.[11]
-
Add 10 µL of a 2X kinase/substrate mixture (containing purified EGFR and peptide substrate in kinase assay buffer) to each well. Pre-incubate for 10 minutes at room temperature.[11]
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the K₋ for EGFR. Incubate at 30°C for 60 minutes.[11]
-
Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Luminescence Generation: Add 50 µL of Kinase-Glo® Reagent to each well to convert ADP to ATP, which is used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the TK-IN-8 concentration to determine the IC₅₀ value.[11]
Radiometric Kinase Assay
This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[14]
Materials:
-
Purified EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
TK-IN-8 (serially diluted in DMSO)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Phosphocellulose filter plates
-
Scintillation cocktail
Protocol:
-
Compound and Kinase Setup: In a microplate, add the kinase reaction buffer, purified EGFR, and serially diluted TK-IN-8 or DMSO control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[14]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.[14]
-
Reaction Termination: After incubation, stop the reaction by adding phosphoric acid.[14]
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter.[14]
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[14]
-
Detection: Dry the plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.[14]
-
Data Analysis: Calculate the percentage of inhibition for each TK-IN-8 concentration and determine the IC₅₀ value.
Workflow for Kinase Inhibition Assay
The following diagram outlines the general workflow for determining the IC₅₀ of a kinase inhibitor.
Caption: General workflow for a kinase inhibition assay.
Conclusion
TK-IN-8 is a potent and selective inhibitor of the EGFR tyrosine kinase. It acts via an ATP-competitive mechanism, effectively blocking the enzyme's phosphotransferase activity. The quantitative binding and inhibition data presented in this guide, along with the detailed experimental protocols, provide a comprehensive characterization of TK-IN-8's interaction with its target protein. These findings support the continued development of TK-IN-8 as a potential therapeutic agent for diseases driven by aberrant EGFR signaling.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Tyrosine kinase – Role and significance in Cancer [medsci.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Impact of Tyrosine Kinase-IN-8 on K562 Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of Tyrosine kinase-IN-8 on the proliferation of K562 cells, a widely used model for chronic myeloid leukemia (CML). This document summarizes the available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes the relevant biological pathways to offer a thorough understanding of this compound's mechanism of action.
Core Findings: Inhibition of K562 Cell Proliferation
This compound has been identified as an inhibitor of the BCR-ABL1 tyrosine kinase.[1][2][3][4] This aberrant fusion protein is a hallmark of CML and drives the uncontrolled proliferation of hematopoietic cells. In vitro studies have demonstrated that this compound exhibits anti-proliferative activity against the K562 human CML cell line.[1][2][3][5][6][7]
Quantitative Data Summary
The inhibitory effect of this compound on K562 cell proliferation has been quantified, providing a key metric for its potency.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | K562 | CC50 | 0.8 µM | [1][3][4][6] |
Note: CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that inhibits 50% of cell growth or viability.
Mechanism of Action: Targeting the BCR-ABL Signaling Pathway
This compound functions as a BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2][3][4] In K562 cells, the constitutively active BCR-ABL1 kinase drives several downstream signaling pathways that promote cell proliferation and survival. By inhibiting the kinase activity of BCR-ABL1, this compound is expected to disrupt these critical pathways, leading to a reduction in cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Unlocking New Avenues in CML Treatment: A Technical Guide to Tyrosine Kinase-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyrosine kinase-IN-8, a novel BCR-ABL1 tyrosine kinase inhibitor, and its potential as a therapeutic agent for Chronic Myeloid Leukemia (CML). This document consolidates available preclinical data, outlines detailed experimental methodologies for its evaluation, and visualizes its mechanism of action within the relevant signaling pathways.
Core Compound Data and Activity
This compound, also referred to as compound 4e in scientific literature, has been identified as a potent inhibitor of the BCR-ABL1 fusion protein, the hallmark of CML. Preclinical studies have demonstrated its anti-proliferative effects against CML cell lines.
Quantitative Biological Activity
The primary reported activity of this compound is its ability to inhibit the growth of the human CML cell line K562, which endogenously expresses the BCR-ABL1 oncoprotein.
| Compound Name | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (compound 4e) | K562 (CML) | Cell Viability | CC50 | 0.8 µM | [1] |
| This compound (compound 4e) | WSS-1 (healthy cells) | Cell Viability | - | More toxic than to K562 at 1 & 10 µM (48h) | [2] |
CC50: 50% cytotoxic concentration
Mechanism of Action and Signaling Pathways
Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL1 tyrosine kinase, which promotes cell proliferation and survival through the activation of multiple downstream signaling pathways. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of BCR-ABL1.
BCR-ABL1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of BCR-ABL1 in CML pathogenesis and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's potential in CML treatment.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on CML cell lines.
Workflow:
Methodology:
-
Cell Seeding: K562 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in complete culture medium to achieve the desired final concentrations. Cells are treated with the compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-CrkL
This protocol is used to assess the inhibition of BCR-ABL1 kinase activity in cells by measuring the phosphorylation status of its direct substrate, CrkL.
Workflow:
Methodology:
-
Cell Treatment and Lysis: K562 cells are treated with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Cells are then harvested, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated CrkL (p-CrkL). A primary antibody for total CrkL or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
Kinase Selectivity Profiling
To understand the specificity of this compound, its activity should be tested against a panel of other kinases.
Logical Relationship for Kinase Selectivity:
Methodology:
A common method for kinase profiling is to use a commercially available kinase panel assay (e.g., radiometric, fluorescence-based, or binding assays).
-
Compound Submission: this compound is submitted at one or more concentrations (e.g., 1 µM) for screening against a broad panel of purified recombinant kinases.
-
Kinase Activity Assay: The ability of the compound to inhibit the activity of each kinase is measured. This is typically done by quantifying the phosphorylation of a substrate in the presence of ATP.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. A highly selective inhibitor will show strong inhibition of the target kinase (BCR-ABL1) and minimal inhibition of other kinases in the panel. IC50 values can be determined for any off-target kinases that show significant inhibition.
Future Directions and Potential
This compound demonstrates promising anti-proliferative activity against a CML cell line, warranting further investigation. Future studies should focus on:
-
Broadening the cellular screening: Evaluating the compound against a wider panel of CML cell lines, including those with known TKI resistance mutations (e.g., T315I).
-
In vivo efficacy: Assessing the anti-leukemic activity of this compound in animal models of CML, such as xenograft models using K562 cells.
-
Pharmacokinetic and toxicological profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) and toxicity profile of the compound to evaluate its drug-like properties.
-
Detailed mechanism of action studies: Investigating the effects of the compound on downstream signaling pathways in more detail and exploring its potential to induce apoptosis in CML cells.
The data presented in this guide suggest that this compound is a valuable lead compound for the development of new therapeutic strategies for CML. Its potent activity against K562 cells provides a strong rationale for its continued preclinical development.
References
The Rational Design and Screening of Novel Tyrosine Kinase-IN-8 Analogues: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and screening of analogues of "Tyrosine kinase-IN-8," a known BCR-ABL1 tyrosine kinase inhibitor. The content herein is curated for researchers and drug development professionals, offering detailed methodologies, data presentation frameworks, and visual representations of key biological and chemical processes.
Introduction to this compound and its Target: BCR-ABL1
"this compound" is a small molecule inhibitor targeting the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that is the pathogenic driver of chronic myeloid leukemia (CML). The chemical structure of "this compound" is centered around a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in kinase inhibitor design. Publicly available data indicates that "this compound" exhibits anti-proliferative activity against the K562 human CML cell line with a reported CC50 of 0.8 µM.
The BCR-ABL1 oncoprotein activates a cascade of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[1][2][3] The development of small molecule inhibitors that target the ATP-binding site of the ABL1 kinase domain has revolutionized the treatment of CML. This guide will explore the synthesis of novel analogues of "this compound" and the subsequent screening process to identify compounds with improved potency and selectivity.
Data Presentation: Potency and Selectivity of "this compound" and its Analogues
A crucial aspect of any drug discovery campaign is the systematic evaluation and comparison of newly synthesized compounds. The following tables provide a framework for summarizing the key quantitative data for "this compound" and its hypothetical analogues.
Table 1: In Vitro Potency of "this compound" and Hypothetical Analogues
| Compound ID | R1-substituent | R2-substituent | BCR-ABL1 Enzymatic IC50 (nM) | K562 Cellular CC50 (µM) |
| This compound | H | H | Data not available | 0.8 |
| Analogue 1 | CH3 | H | Hypothetical data | Hypothetical data |
| Analogue 2 | F | H | Hypothetical data | Hypothetical data |
| Analogue 3 | H | Cl | Hypothetical data | Hypothetical data |
| Analogue 4 | H | OCH3 | Hypothetical data | Hypothetical data |
Table 2: Selectivity Profile of Lead Compounds
| Compound ID | BCR-ABL1 IC50 (nM) | SRC IC50 (nM) | LCK IC50 (nM) | Selectivity Ratio (SRC/BCR-ABL1) | Selectivity Ratio (LCK/BCR-ABL1) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Lead Analogue X | Hypothetical data | Hypothetical data | Hypothetical data | Calculated | Calculated |
| Lead Analogue Y | Hypothetical data | Hypothetical data | Hypothetical data | Calculated | Calculated |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the pyrazolo[1,5-a]pyrimidine core and subsequent screening assays.
Synthesis of 3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine Analogues
The synthesis of "this compound" and its analogues can be achieved through a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.
Scheme 1: Proposed Synthesis of "this compound" Analogues
Caption: Proposed synthetic route for "this compound" analogues.
Detailed Protocol for the Synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine:
-
To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol, add malonaldehyde bis(dimethyl acetal) (1.1 eq) and a catalytic amount of a strong acid (e.g., HCl).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pyrazolo[1,5-a]pyrimidine.
-
Dissolve the pyrazolo[1,5-a]pyrimidine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromopyrazolo[1,5-a]pyrimidine.
Detailed Protocol for Suzuki Coupling:
-
To a degassed mixture of 3-bromopyrazolo[1,5-a]pyrimidine (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and a suitable base (e.g., K2CO3 or Cs2CO3) (2.0 eq) in a solvent mixture such as 1,4-dioxane and water, add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the Boc-protected precursor.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final "this compound" analogue.
In Vitro Screening Assays
A hierarchical screening approach is recommended, starting with a primary enzymatic assay to determine direct inhibition of BCR-ABL1, followed by a secondary cell-based assay to assess anti-proliferative activity in a relevant cancer cell line.
Screening Workflow
Caption: A hierarchical screening workflow for "this compound" analogues.
Protocol for BCR-ABL1 Kinase Assay (ADP-Glo™ Kinase Assay):
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[4][5]
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare the ATP solution at the desired concentration (e.g., 10 µM) in the kinase reaction buffer.
-
Prepare the ABLtide substrate solution in the kinase reaction buffer.
-
Reconstitute the recombinant human ABL1 kinase in the kinase reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO).
-
Add 2.5 µL of the ABL1 kinase and substrate mixture.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Protocol for K562 Cell Proliferation Assay (MTT Assay):
This protocol is a standard method for assessing cell viability.[6]
-
Cell Culture and Plating:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 value by fitting the dose-response data to a sigmoidal curve.
-
Mandatory Visualizations
BCR-ABL1 Signaling Pathway
Caption: Simplified BCR-ABL1 signaling pathway leading to cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. promega.com [promega.com]
- 4. ABL1 Kinase Enzyme System [worldwide.promega.com]
- 5. ulab360.com [ulab360.com]
- 6. merckmillipore.com [merckmillipore.com]
Target Validation of Tyrosine Kinase Inhibitors in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation process for tyrosine kinase inhibitors (TKIs) in the context of leukemia. Due to the lack of specific public data for a compound designated "Tyrosine kinase-IN-8," this document will utilize Quizartinib (AC220) , a potent and well-characterized FLT3 inhibitor, as a representative example to illustrate the core principles and methodologies of target validation in leukemia cells, particularly in Acute Myeloid Leukemia (AML) with FLT3 mutations.
Introduction to Tyrosine Kinases in Leukemia
Tyrosine kinases are a class of enzymes that play a critical role in intracellular signal transduction pathways, regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] In many forms of leukemia, the aberrant activation of tyrosine kinases, due to mutations or overexpression, is a key driver of oncogenesis.[2][3] This makes them attractive targets for therapeutic intervention. For instance, the BCR-ABL fusion protein is a hallmark of Chronic Myeloid Leukemia (CML), while mutations in FMS-like tyrosine kinase 3 (FLT3) are prevalent in Acute Myeloid Leukemia (AML).[1][3][4][5][6][7][8]
Target validation for a novel TKI is a multi-step process designed to demonstrate that the compound effectively engages its intended molecular target and that this engagement leads to the desired anti-leukemic effects.[9][10]
Quantitative Data Summary: Quizartinib (AC220) as an Exemplar
The following tables summarize the quantitative data for Quizartinib, demonstrating its potency and selectivity against leukemia cells, particularly those harboring FLT3-ITD mutations.
| Table 1: Biochemical Potency of Quizartinib against various Kinases | |
| Kinase Target | IC50 (nM) |
| FLT3 (wild-type) | 4.2 |
| FLT3-ITD | 1.1 |
| FLT3-D835Y | 1.6 |
| c-KIT | 20 |
| PDGFRα | 30 |
| RET | 80 |
| CSF1R | 100 |
Data compiled from publicly available literature. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Table 2: Cellular Activity of Quizartinib in Leukemia Cell Lines | |
| Cell Line | Genotype |
| MV4-11 | FLT3-ITD |
| MOLM-13 | FLT3-ITD |
| RS4;11 | MLL-AF4 |
| HL-60 | Wild-type FLT3 |
Data compiled from publicly available literature. Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Experimental Protocols for Target Validation
Detailed methodologies are crucial for the robust validation of a TKI. Below are protocols for key experiments.
Western Blotting for Target Engagement
This assay confirms that the TKI inhibits the phosphorylation of its target kinase and downstream signaling proteins within the cell.
Protocol:
-
Cell Culture and Treatment: Culture leukemia cells (e.g., MV4-11 for FLT3-ITD) in appropriate media. Seed 5 x 10^6 cells and allow them to attach or stabilize for 2-3 hours. Treat the cells with varying concentrations of the TKI (e.g., 0, 1, 10, 100 nM Quizartinib) for 1-2 hours.
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphoprotein levels relative to the total protein indicates target inhibition.[9]
Cellular Proliferation/Viability Assay
This assay measures the effect of the TKI on the growth and survival of leukemia cells.
Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Compound Treatment: Add the TKI in a series of dilutions (e.g., from 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well. Measure the luminescence or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis in leukemia cells following TKI treatment.
Protocol:
-
Cell Treatment: Treat leukemia cells with the TKI at concentrations around the IC50 value for 24-48 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus untreated samples.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the TKI in a living organism.[9]
Protocol:
-
Cell Implantation: Engraft immunodeficient mice (e.g., NSG mice) with a luciferase-expressing leukemia cell line (e.g., MV4-11).[9]
-
Tumor Growth Monitoring: Monitor tumor engraftment and growth via bioluminescence imaging.[9]
-
Drug Administration: Once the tumor burden is established, randomize the mice into treatment and vehicle control groups. Administer the TKI daily via an appropriate route (e.g., oral gavage).
-
Efficacy Evaluation: Monitor tumor progression and the health of the mice throughout the study. At the end of the study, harvest tissues for pharmacodynamic analysis (e.g., Western blot on bone marrow blasts to confirm target inhibition in vivo).[9]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in TKI target validation.
Caption: FLT3 signaling pathway and point of inhibition by a TKI.
Caption: General experimental workflow for TKI target validation.
Conclusion
The target validation of a tyrosine kinase inhibitor in leukemia cells is a systematic process that progresses from initial biochemical potency and selectivity assessments to cellular assays confirming on-target activity and concluding with in vivo models to demonstrate therapeutic efficacy. The use of a well-defined and logical workflow, as outlined in this guide, is essential for the successful development of novel targeted therapies for leukemia. While "this compound" remains a placeholder, the principles and methodologies described herein, exemplified by Quizartinib, provide a robust framework for the validation of any new TKI in this therapeutic area.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Tyrosine Kinases in Acute Myeloid Leukemia: Why, Who and How? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine Kinase Inhibitors in Myeloid Leukemia Therapy - Molecular Mechanisms and Future Challenges [jscimedcentral.com]
- 7. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]
- 10. reactionbiology.com [reactionbiology.com]
The Role of Tyrosine Kinase Inhibitors in Apoptosis Induction: A Technical Guide on a Novel Investigational Compound, TK-IN-8
Disclaimer: Information regarding a specific molecule designated "Tyrosine kinase-IN-8" is not publicly available in the reviewed scientific literature. This technical guide, therefore, presents a hypothetical framework based on the well-established mechanisms of tyrosine kinase inhibitors (TKIs) in inducing apoptosis, compiled from existing research on related compounds and pathways. The data and experimental protocols provided are illustrative examples for a representative TKI, herein referred to as TK-IN-8.
Introduction
Tyrosine kinases are a class of enzymes that play a critical role in intracellular signal transduction, regulating a multitude of cellular processes including growth, differentiation, metabolism, and programmed cell death (apoptosis).[1][2][3][4] They function by transferring a phosphate group from ATP to tyrosine residues on substrate proteins, acting as molecular "on/off" switches in various signaling cascades.[2] Dysregulation of tyrosine kinase activity, often due to mutations or overexpression, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1][2][4] Consequently, tyrosine kinase inhibitors (TKIs) have emerged as a major class of targeted cancer therapies.[5][6][7][8] This guide focuses on the role of a hypothetical novel TKI, TK-IN-8, in the induction of apoptosis.
Mechanism of Action of Tyrosine Kinase Inhibitors
TKIs are small molecules that typically inhibit the activity of tyrosine kinases by competing with ATP for binding to the enzyme's catalytic domain.[5][9] This blockade prevents the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that promote cancer cell growth and survival.[7] There are two main classes of tyrosine kinases: receptor tyrosine kinases (RTKs), which are transmembrane proteins activated by the binding of extracellular ligands like growth factors, and non-receptor tyrosine kinases, which are located in the cytoplasm.[1][3][10] TKIs can be designed to target specific kinases or a broader range of related kinases.[7]
TK-IN-8 and the Induction of Apoptosis
Apoptosis is a regulated process of programmed cell death essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. TKIs can re-sensitize cancer cells to apoptosis by inhibiting pro-survival signaling pathways.
One of the key mechanisms by which some tyrosine kinases promote cell survival is through the phosphorylation and subsequent inhibition of pro-apoptotic proteins. For instance, the Src family of non-receptor tyrosine kinases has been shown to phosphorylate Caspase-8 on a specific tyrosine residue (Tyr380).[11][12] This phosphorylation event inhibits the pro-apoptotic function of Caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway.[11][12][13] By inhibiting Src kinase activity, a TKI like the hypothetical TK-IN-8 could prevent this inhibitory phosphorylation, thereby liberating Caspase-8 to initiate the apoptotic cascade.
The induction of apoptosis by TK-IN-8 could also be mediated through the inhibition of RTKs that activate downstream pro-survival pathways, such as the PI3K/Akt and MAPK/Erk pathways.[10][14] These pathways are frequently overactive in cancer and promote cell survival by upregulating anti-apoptotic proteins and downregulating pro-apoptotic proteins. Inhibition of these pathways by TK-IN-8 would shift the balance towards apoptosis.
Quantitative Data for TK-IN-8
The following table summarizes hypothetical quantitative data for TK-IN-8, representing typical measurements performed during the preclinical evaluation of a novel TKI.
| Parameter | Cell Line | Value | Description |
| IC50 (Cell Viability) | H1975 (NSCLC) | 22 nM | The half-maximal inhibitory concentration of TK-IN-8 required to reduce the viability of H1975 non-small cell lung cancer cells.[9] |
| A549 (NSCLC) | 110 nM | The half-maximal inhibitory concentration of TK-IN-8 required to reduce the viability of A549 non-small cell lung cancer cells.[9] | |
| H1299 (NSCLC) | 88 nM | The half-maximal inhibitory concentration of TK-IN-8 required to reduce the viability of H1299 non-small cell lung cancer cells.[9] | |
| Biochemical IC50 | Recombinant Src Kinase | 5 nM | The half-maximal inhibitory concentration of TK-IN-8 required to inhibit the enzymatic activity of purified Src kinase in a cell-free assay. |
| Apoptosis Induction | H1975 (NSCLC) | 35% | Percentage of apoptotic cells as determined by Annexin V staining after 48 hours of treatment with 100 nM TK-IN-8. |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of TK-IN-8 are provided below.
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of TK-IN-8 in a cancer cell line using a standard MTT or similar colorimetric assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., H1975) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a 2X serial dilution series of TK-IN-8 in complete growth medium, with concentrations ranging from 10 µM to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions to the corresponding wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals by adding 100 µL of DMSO to each well. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Inhibition of Src Phosphorylation and Caspase-8 Cleavage
This protocol describes how to assess the target engagement of TK-IN-8 by measuring the phosphorylation of a target kinase (e.g., Src) and the cleavage of a downstream apoptosis marker (e.g., Caspase-8).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., colon cancer cells with active Src) in 6-well plates and grow them to 70-80% confluency. Pre-treat the cells with varying concentrations of TK-IN-8 or a vehicle control for 2 hours.
-
Induction of Apoptosis (Optional): To observe changes in Caspase-8 cleavage, apoptosis can be induced by treating the cells with an appropriate stimulus (e.g., Fas ligand) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, cleaved Caspase-8, total Caspase-8, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and cleavage.
Visualizations
Signaling Pathway Diagram
Caption: TK-IN-8 inhibits Src kinase, preventing the inhibitory phosphorylation of Pro-Caspase-8 and promoting apoptosis.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 value of TK-IN-8 in a cell-based viability assay.
Experimental Workflow: Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis to assess protein phosphorylation and cleavage.
References
- 1. Tyrosine kinase – Role and significance in Cancer [medsci.org]
- 2. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Narciclasine as a potential therapeutic agent to overcome EGFR-TKI resistance in non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 10. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 11. Src kinase phosphorylates Caspase-8 on Tyr380: a novel mechanism of apoptosis suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Src kinase phosphorylates Caspase‐8 on Tyr380: a novel mechanism of apoptosis suppression | The EMBO Journal [link.springer.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to Tyrosine Kinase-IN-8: Effects on Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of Tyrosine kinase-IN-8, focusing on its mechanism of action, impact on downstream signaling, and relevant experimental methodologies.
Introduction
This compound is a research compound identified as a potent inhibitor of the BCR-ABL1 tyrosine kinase.[1][2][3][4][5][6] The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver in Chronic Myeloid Leukemia (CML).[7] Its unregulated kinase activity promotes cell proliferation and survival through the activation of several downstream signaling pathways. Tyrosine kinase inhibitors that target BCR-ABL1 are a cornerstone of CML therapy. This guide details the known characteristics of this compound and its effects on the BCR-ABL1 signaling network.
Mechanism of Action and Target Profile
The primary molecular target of this compound is the BCR-ABL1 fusion protein.[1][2][3][4][5][6] By inhibiting this kinase, this compound is expected to block the phosphorylation of downstream substrates, thereby interfering with the signaling cascades that drive the malignant phenotype in CML.
Downstream Signaling Pathways Affected by this compound
Inhibition of BCR-ABL1 by this compound is predicted to modulate several key signaling pathways critical for cell survival and proliferation. The BCR-ABL1 oncoprotein is known to activate the following major downstream cascades:[7]
-
JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often constitutively activated by BCR-ABL1, leading to increased cell proliferation and survival.
-
PI3K/AKT Pathway: Activation of this pathway by BCR-ABL1 promotes cell survival by inhibiting apoptosis.
-
MAPK/ERK Pathway: This pathway is involved in regulating cell proliferation, differentiation, and survival, and its constitutive activation is a hallmark of BCR-ABL1-driven cancers.
A diagram illustrating the central role of BCR-ABL1 and the downstream pathways it activates is provided below.
Quantitative Data
The primary quantitative data available for this compound relates to its anti-proliferative activity in a CML cell line.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | K562 (CML) | Anti-proliferative | CC50 | 0.8 µM | [1][2][4][5] |
| This compound | WSS-1 | Cytotoxicity | - | More toxic than to K562 | [5] |
Note: CC50 (50% cytotoxic concentration) is a measure of the concentration of a compound that is cytotoxic to 50% of the cells.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, this section provides a representative methodology for evaluating the effects of a BCR-ABL1 inhibitor on downstream signaling pathways.
Objective: To determine the effect of this compound on the phosphorylation of key downstream targets of BCR-ABL1, such as STAT5 and CrkL, in the K562 cell line.
Materials:
-
K562 cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CrkL (Tyr207), anti-CrkL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (GAPDH).
-
Compare the levels of phosphorylated proteins in treated samples to the vehicle control to determine the inhibitory effect of this compound.
-
Below is a diagram illustrating a general experimental workflow for inhibitor testing.
Conclusion
This compound is a BCR-ABL1 inhibitor with demonstrated anti-proliferative activity in a CML cell line. Its mechanism of action is centered on the inhibition of the constitutively active BCR-ABL1 kinase, which is expected to lead to the downregulation of key pro-survival and proliferative signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK cascades. Further research is required to fully elucidate its kinase selectivity profile, in vivo efficacy, and the precise molecular consequences of its interaction with the BCR-ABL1 oncoprotein. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound — TargetMol Chemicals [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Off-Target Kinase Profiling of Ret-IN-8: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the off-target kinase profiling of Ret-IN-8, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It is presumed that the query "Tyrosine kinase-IN-8" refers to Ret-IN-8, as the former is not a commonly recognized compound in scientific literature, while the latter is a well-documented RET inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its selectivity, experimental methodologies, and the implications of its off-target activities. All data presented is collated from publicly available resources and is intended for research purposes only.
Data Presentation: Kinase Inhibitory Profile of Ret-IN-8
The following tables summarize the quantitative data regarding the inhibitory activity of Ret-IN-8 against its primary target, RET, and a selection of potential off-target kinases.
Table 1: In Vitro Primary Target and Off-Target Inhibitory Activity of Ret-IN-8
| Target Kinase | IC50 (nM) | Notes |
| Primary Targets | ||
| RET (Wild-Type) | 1.2[1] | Potent inhibition of the wild-type enzyme. |
| RET V804M Mutant | 2.5[1] | Maintains activity against this gatekeeper mutation. |
| RET M918T Mutant | 0.8[1] | High potency against this activating mutation. |
| Potential Off-Targets | ||
| VEGFR2 | 75[2] | Potential for anti-angiogenic off-target effects.[2] |
| SRC | 150[2] | May impact pathways related to cell motility and survival.[2] |
| KIT | 250[2] | Possible overlap with other tyrosine kinase signaling.[2] |
| ABL1 | >1000[2] | High selectivity against ABL1.[2] |
| EGFR | >1000[2] | High selectivity against EGFR.[2] |
Table 2: Cellular Activity of Ret-IN-8
| Cell Line | RET Alteration | Proliferation Inhibition (IC50, nM) |
| TT | RET C634W (MEN2A) | 3.1[1] |
| MZ-CRC-1 | RET M918T (MEN2B) | 1.5[1] |
| LC-2/ad | CCDC6-RET fusion | 5.7[1] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of Ret-IN-8 are provided below.
1. In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of Ret-IN-8 against the wild-type RET kinase and a panel of off-target kinases.
-
Materials:
-
Recombinant human kinase domains (e.g., RET, VEGFR2, SRC)
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., HEPES buffer with MgCl2, MnCl2, DTT, and BSA)
-
Ret-IN-8 (serially diluted in DMSO)
-
384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of Ret-IN-8 in DMSO.
-
Assay Plate Preparation: Dispense the master mix containing the kinase and biotinylated substrate into the wells of a 384-well plate.
-
Inhibitor Addition: Add the serially diluted Ret-IN-8 or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a suitable TR-FRET plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Ret-IN-8 relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.[1]
-
2. Cellular Proliferation Assay
This cell-based assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.
-
Objective: To determine the IC50 of Ret-IN-8 for inhibiting the proliferation of RET-dependent cancer cell lines.
-
Materials:
-
Human cancer cell lines with known RET alterations (e.g., TT, MZ-CRC-1, LC-2/ad)
-
Appropriate cell culture medium and supplements
-
Ret-IN-8
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Ret-IN-8 for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate as required by the viability reagent.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the vehicle-treated control cells.
-
Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.
-
3. Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor is engaging its target within a cellular context by assessing the phosphorylation status of the kinase and its downstream effectors.
-
Objective: To verify the inhibition of RET phosphorylation and assess the impact on downstream signaling pathways.
-
Materials:
-
RET-dependent cell line
-
Ret-IN-8
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with a range of Ret-IN-8 concentrations for a desired time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, visualize a typical kinase profiling workflow and key signaling pathways potentially affected by the off-target activity of Ret-IN-8.
References
Tyrosine Kinase-IN-8: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tyrosine kinase-IN-8, a novel BCR-ABL1 tyrosine kinase inhibitor. It details the compound's known effects on cell cycle progression, particularly in chronic myeloid leukemia (CML) cells. This document consolidates available quantitative data, outlines putative experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Introduction
Tyrosine kinases are critical mediators of intracellular signaling pathways that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of several malignancies by selectively targeting these oncogenic drivers.[2][3]
This compound, also identified as compound 4e in the primary literature, is a recently developed BCR-ABL1 tyrosine kinase inhibitor.[4] The BCR-ABL1 fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). This compound emerges from a molecular hybridization strategy, combining pharmacophoric elements of the established TKIs imatinib and sunitinib. This guide explores the mechanism of action of this compound with a focus on its impact on cell cycle progression in CML cells.
Mechanism of Action and Target Profile
This compound is designed to inhibit the enzymatic activity of the BCR-ABL1 oncoprotein.[4] By binding to the ATP-binding site of the kinase domain, it is expected to block the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive CML.
Primary Target: BCR-ABL1 Tyrosine Kinase[4]
Quantitative Data
The primary reported biological activity of this compound is its anti-proliferative effect on the human chronic myeloid leukemia cell line, K562, which endogenously expresses the BCR-ABL1 fusion protein.
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative Activity (CC50) | K562 | 0.8 µM | [4] |
| Anti-leukemia Activity | K562 | Active at 1 µM and 10 µM |
CC50: 50% cytotoxic concentration
Impact on Cell Cycle Progression
While specific cell cycle analysis data for this compound has not been detailed in the publicly available literature, the known mechanism of BCR-ABL1 inhibition strongly suggests an impact on cell cycle progression. Inhibition of BCR-ABL1 in K562 cells by other small molecules has been shown to induce cell cycle arrest, typically in the G0/G1 phase. This arrest is often accompanied by the modulation of key cell cycle regulatory proteins.
Based on the established effects of BCR-ABL1 inhibitors, this compound is hypothesized to induce G0/G1 cell cycle arrest in K562 cells. This is likely mediated by the downregulation of cyclins (such as Cyclin D1) and the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p27Kip1.
Signaling Pathway
The BCR-ABL1 signaling cascade is a complex network of pathways that promotes cell proliferation and survival. Inhibition of BCR-ABL1 by this compound is expected to disrupt these pathways, leading to cell cycle arrest and apoptosis. The diagram below illustrates the putative signaling pathway affected by this compound.
Caption: Putative BCR-ABL1 signaling pathway inhibited by this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the characterization of this compound, based on standard methodologies used for similar compounds.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on K562 cells.
Methodology:
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.1%. Cells are treated with the compound or vehicle control (0.1% DMSO) for 72 hours.
-
MTT Incubation: After 72 hours, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This protocol describes a method to analyze the effect of this compound on the cell cycle distribution of K562 cells.
Methodology:
-
Cell Treatment: K562 cells are seeded in 6-well plates at a density of 2 x 10⁵ cells/well and treated with this compound at its CC50 and 2x CC50 concentrations (e.g., 0.8 µM and 1.6 µM) or vehicle control for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis
This protocol details a method to investigate the effect of this compound on the expression of key cell cycle regulatory proteins.
Methodology:
-
Protein Extraction: K562 cells are treated with this compound as described for the cell cycle analysis. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, p27Kip1, and β-actin as a loading control) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and biological evaluation of this compound.
Caption: Synthetic workflow for this compound.
Caption: Biological evaluation workflow for this compound.
Conclusion
This compound is a promising new BCR-ABL1 inhibitor with potent anti-proliferative activity against chronic myeloid leukemia cells. Its mechanism of action is predicted to involve the induction of cell cycle arrest, a hallmark of effective BCR-ABL1 targeted therapy. The information and protocols provided in this technical guide offer a solid foundation for further investigation into the therapeutic potential of this novel compound. Future studies should focus on confirming its effect on cell cycle progression through detailed analysis and elucidating the precise molecular changes it induces in key regulatory proteins.
References
- 1. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 2. ppgfqm-icbufrj.org [ppgfqm-icbufrj.org]
- 3. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tyrosine kinase-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase-IN-8 is a potent inhibitor of the BCR-ABL1 tyrosine kinase.[1][2][3][4] The BCR-ABL1 fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[5][6] this compound has demonstrated anti-proliferative effects in CML cell lines, such as K562, which harbor the BCR-ABL1 fusion gene.[1][7] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| CC50 | K562 | 0.8 µM | [1][2] |
Signaling Pathway
The BCR-ABL1 fusion protein activates a cascade of downstream signaling pathways, promoting cell proliferation and inhibiting apoptosis. Key pathways include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways. This compound inhibits the kinase activity of BCR-ABL1, thereby blocking these downstream signals.
Experimental Protocols
K562 Cell Culture
The K562 cell line is a human immortalized myelogenous leukemia line that is positive for the BCR-ABL1 fusion gene.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Cell culture flasks (T-25 or T-75)
-
Centrifuge
Protocol:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep.[8][9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Cells grow in suspension. To subculture, aspirate the cell suspension and centrifuge at 125 x g for 5-7 minutes.[9]
-
Resuspend the cell pellet in fresh, pre-warmed medium and seed new flasks at a density of 1 x 10^5 viable cells/mL.[9]
-
Cells should be passaged every 2-3 days to maintain logarithmic growth. Do not allow cell density to exceed 1 x 10^6 cells/mL.[9]
-
Assess cell viability using Trypan Blue exclusion prior to each experiment.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
K562 cells
-
This compound stock solution
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed K562 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[11]
-
Allow cells to adhere and stabilize for 24 hours in the incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 10 µM to bracket the known CC50 of 0.8 µM.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.[10][11]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Centrifuge the plate to pellet the formazan crystals.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][11]
-
Calculate the percentage of cell viability relative to the vehicle control.
Table 2: Example Data for Cell Viability Assay
| This compound (µM) | Absorbance (490 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 0.5 | 0.88 | 70.4 |
| 1.0 | 0.60 | 48.0 |
| 5.0 | 0.25 | 20.0 |
| 10.0 | 0.15 | 12.0 |
Western Blot Analysis of BCR-ABL1 Phosphorylation
This protocol is for assessing the inhibition of BCR-ABL1 kinase activity by measuring the phosphorylation status of BCR-ABL1 and its downstream targets.
Materials:
-
K562 cells
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-BCR-ABL (Tyr245), anti-BCR-ABL, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-CrkL (Tyr207), anti-CrkL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to grow overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
After treatment, harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Table 3: Example Data for Western Blot Analysis
| This compound (µM) | p-BCR-ABL / Total BCR-ABL (Relative Intensity) | p-STAT5 / Total STAT5 (Relative Intensity) | p-CrkL / Total CrkL (Relative Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.88 | 0.90 |
| 0.5 | 0.45 | 0.52 | 0.55 |
| 1.0 | 0.15 | 0.20 | 0.22 |
| 5.0 | 0.02 | 0.05 | 0.06 |
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TKIs | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. encodeproject.org [encodeproject.org]
- 9. bcrj.org.br [bcrj.org.br]
- 10. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: K562 Cell-Based Assay for Tyrosine Kinase Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis.[1][2] The K562 cell line, derived from a CML patient in blast crisis, is positive for the BCR-ABL fusion gene and serves as a fundamental in vitro model for studying CML and evaluating the efficacy of tyrosine kinase inhibitors (TKIs).[3][4] This document provides detailed protocols for assessing the activity of a novel Tyrosine Kinase Inhibitor (TKI) in K562 cells, focusing on cell viability, downstream signaling, and apoptosis induction.
Signaling Pathway of BCR-ABL in K562 Cells
The BCR-ABL oncoprotein activates several downstream signaling pathways crucial for leukemogenesis, including the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[2][3][4] These pathways collectively promote cell proliferation, survival, and differentiation arrest. A key substrate of BCR-ABL is the adaptor protein CrkL, and the phosphorylation of CrkL (p-CrkL) is a reliable biomarker for BCR-ABL kinase activity.[5][6]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: K562 (ATCC® CCL-243™)
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Sub-culturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the TKI in culture medium.
-
Treat the cells with various concentrations of the TKI (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.[4]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of TKI that inhibits cell growth by 50%).
Western Blot Analysis for p-CrkL Inhibition
This protocol is to determine the effect of the TKI on the phosphorylation of CrkL, a direct substrate of BCR-ABL.
-
Procedure:
-
Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Treat cells with the TKI at various concentrations (e.g., IC50 and 10x IC50) for a specified time (e.g., 2-6 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CrkL (Tyr207) and total CrkL overnight at 4°C.[5][6] A β-actin antibody should be used as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the p-CrkL signal to total CrkL and the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed K562 cells in a 6-well plate and treat with the TKI at various concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.[8]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Experimental Workflow
Data Presentation
Table 1: In Vitro Activity of TKI in K562 Cells
| Assay | Parameter | TKI Concentration | Result |
| Cell Viability | IC50 | Varies | e.g., 6.08 µM[4] |
| BCR-ABL Signaling | p-CrkL Inhibition | IC50 | e.g., >50% reduction |
| 10x IC50 | e.g., >90% reduction | ||
| Apoptosis | % Apoptotic Cells (Annexin V+) | Vehicle Control | e.g., 5.55 ± 0.93%[4] |
| IC50 | e.g., 16.40 ± 1.41%[4] | ||
| 2x IC50 | e.g., 49.50 ± 1.25%[4] |
Note: The results presented in the table are examples based on published data for a different compound and should be replaced with experimental findings for the TKI of interest.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of a novel tyrosine kinase inhibitor using the K562 CML cell line. By evaluating the inhibitor's effect on cell viability, its ability to modulate the BCR-ABL signaling pathway, and its capacity to induce apoptosis, researchers can effectively assess its potential as a therapeutic agent for Chronic Myeloid Leukemia.
References
- 1. Contribution of BCR–ABL‐independent activation of ERK1/2 to acquired imatinib resistance in K562 chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-CrkL (Tyr207) (E9A1U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Tyrosine Kinase-IN-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Tyrosine kinase-IN-8, a BCR-ABL1 tyrosine kinase inhibitor. These guidelines are intended to ensure the accurate and reproducible use of this compound in pre-clinical research and drug development settings. The protocol includes information on necessary materials, step-by-step instructions for reconstitution, and recommendations for storage and handling to maintain compound integrity.
Introduction
Tyrosine kinases are a class of enzymes that play a critical role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of various diseases, particularly cancer, making them a key target for therapeutic intervention.[3][4] this compound is an inhibitor of the BCR-ABL1 tyrosine kinase, a fusion protein associated with chronic myeloid leukemia (CML).[5] Accurate preparation of stock solutions is the first critical step for any in vitro or in vivo study to ensure reliable and reproducible experimental outcomes. This document outlines a standardized protocol for the preparation of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the recommended parameters for stock solution preparation.
| Parameter | Value | Reference |
| Compound Name | This compound | [5] |
| Target | BCR-ABL1 Tyrosine Kinase | [5] |
| Molecular Weight | 586.61 g/mol (for a similar tyrosine kinase inhibitor) | [6] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [6] |
| Solubility in DMSO | ≥ 46 mg/mL (78.42 mM) | [6] |
| Recommended Stock Conc. | 10 mM | General |
| Storage (Lyophilized) | -20°C (long-term), 4°C (short-term) | General |
| Storage (DMSO Stock) | -20°C or -80°C | [6] |
| Handling | Protect from light and moisture | General |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol for Preparing a 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution of this compound. The calculation is based on a molecular weight of 586.61 g/mol . Please adjust the calculation if the specific molecular weight of your batch of this compound is different.
Calculation:
To prepare a 10 mM (0.01 mol/L) stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) / 1000
For 1 mL of a 10 mM solution:
Mass (mg) = 1 mL x 10 mM x 586.61 g/mol / 1000 = 5.8661 mg
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock, weigh 5.87 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, a brief sonication in an ultrasonic bath may be helpful. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for several months.[6]
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in cell culture medium to the final desired concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
To prevent precipitation of the compound in the aqueous culture medium, it is advisable to perform serial dilutions. Avoid adding a highly concentrated DMSO stock directly to a large volume of media.[7]
-
Prepare aqueous working solutions fresh for each experiment and do not store them.
Mandatory Visualizations
Signaling Pathway
Caption: A simplified diagram of a Receptor Tyrosine Kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: The experimental workflow for preparing a stock solution of this compound.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Protein Tyrosine Kinases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Serum creatine kinase elevation following tyrosine kinase inhibitor treatment in cancer patients: Symptoms, mechanism, and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocrick.com [biocrick.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Detecting p-CRKL Inhibition by Tyrosine Kinase-IN-8 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRKL (CRK-like protein) is an adapter protein that plays a significant role in intracellular signal transduction. A key phosphorylation event on tyrosine 207 (p-CRKL) is a direct indicator of activity of the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML).[1][2] Consequently, monitoring the phosphorylation status of CRKL is a critical biomarker for assessing the efficacy of BCR-ABL tyrosine kinase inhibitors (TKIs). Tyrosine kinase-IN-8 is a novel inhibitor targeting the BCR-ABL1 tyrosine kinase.[3] This document provides a comprehensive protocol for utilizing Western blot to measure the inhibition of CRKL phosphorylation in response to treatment with this compound.
Signaling Pathway
The BCR-ABL oncoprotein possesses constitutively active tyrosine kinase activity, leading to the phosphorylation of various downstream substrates, including CRKL. Phosphorylated CRKL (p-CRKL) then acts as a scaffolding protein, recruiting other effector molecules and activating signaling pathways that drive cell proliferation and survival, characteristic of CML. Tyrosine kinase inhibitors, such as this compound, function by binding to the ATP-binding site of the BCR-ABL kinase domain, thereby preventing the phosphorylation of its substrates, including CRKL. This inhibition leads to the downregulation of oncogenic signaling pathways and induction of apoptosis in cancer cells.
Caption: BCR-ABL mediated phosphorylation of CRKL and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for assessing the inhibitory effect of this compound on CRKL phosphorylation.
Caption: Western blot workflow for p-CRKL detection after inhibitor treatment.
Quantitative Data Summary
The following table provides representative data on the dose-dependent inhibition of p-CRKL by a BCR-ABL tyrosine kinase inhibitor in K562 cells, a human chronic myeloid leukemia cell line. This data is illustrative and serves as a reference for expected outcomes when using this compound.
| Inhibitor Concentration (µM) | p-CRKL/Total CRKL Ratio (Normalized to Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.08 |
| 0.1 | 0.65 | 0.05 |
| 0.5 | 0.25 | 0.03 |
| 1.0 | 0.05 | 0.01 |
| 5.0 | <0.01 | 0.005 |
This data is representative and compiled from studies on BCR-ABL inhibitors.[4][5]
Detailed Experimental Protocol
This protocol is designed for the analysis of p-CRKL (Tyr207) levels in a BCR-ABL positive cell line, such as K562, following treatment with this compound.
Materials and Reagents:
-
Cell Line: K562 (human chronic myeloid leukemia)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Inhibitor: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Transfer Membrane: PVDF or Nitrocellulose
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-CRKL (Tyr207)
-
Mouse anti-CRKL
-
Mouse anti-β-Actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.
-
Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration should be kept below 0.1% across all treatments, including the vehicle control.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) per 1-2 x 10⁶ cells.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CRKL (Tyr207) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using appropriate software.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize the p-CRKL signal, the membrane can be stripped and reprobed for total CRKL and a loading control like β-Actin.
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again and proceed with the immunoblotting protocol for total CRKL and then for the loading control.
-
Data Analysis:
-
Determine the band intensity for p-CRKL, total CRKL, and the loading control for each sample.
-
Normalize the p-CRKL intensity to the total CRKL intensity for each condition.
-
Further normalize this ratio to the vehicle-treated control to determine the fold change in p-CRKL levels.
-
Plot the normalized p-CRKL levels against the concentration of this compound to generate a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine phosphorylation of CRKL in Philadelphia+ leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Threshold levels of ABL tyrosine kinase inhibitors retained in chronic myeloid leukemia cells define commitment to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Tyrosine kinase-IN-8" MTT Assay for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of "Tyrosine kinase-IN-8" on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Introduction to this compound
Tyrosine kinases are a family of enzymes that play a critical role in intracellular signal transduction pathways, regulating key cellular processes such as proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. "this compound" is a small molecule inhibitor designed to target the activity of specific tyrosine kinases, thereby blocking downstream signaling cascades that promote cancer cell growth and survival. The MTT assay is a valuable tool to quantify the dose-dependent cytotoxic effects of this inhibitor.
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Data Presentation
The following tables summarize the cytotoxic activity of various tyrosine kinase inhibitors (TKIs) across different cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.
Note: Specific IC50 values for "this compound" are not yet publicly available and must be determined experimentally by following the protocol below. The data for other TKIs are provided for comparative purposes.
| Tyrosine Kinase Inhibitor | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Dasatinib | HCT 116 | Colon Carcinoma | 48 | 0.14 |
| Dasatinib | MCF7 | Breast Carcinoma | 48 | 0.67 |
| Dasatinib | H460 | Non-Small Cell Lung Carcinoma | 48 | 9.0 |
| Sorafenib | HCT 116 | Colon Carcinoma | 48 | 18.6 |
| Sorafenib | MCF7 | Breast Carcinoma | 48 | 16.0 |
| Sorafenib | H460 | Non-Small Cell Lung Carcinoma | 48 | 18.0 |
Table 1: Comparative IC50 values of different Tyrosine Kinase Inhibitors in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| N-phenyl pyrazoline 2 | Hs578T | 12.63 |
| N-phenyl pyrazoline 5 | Hs578T | 3.95 |
| N-phenyl pyrazoline 5 | MDA MB 231 | 21.55 |
| N-phenyl pyrazoline B | Hs578T | 18.62 |
| N-phenyl pyrazoline C | Hs578T | 30.13 |
| N-phenyl pyrazoline D | Hs578T | 26.79 |
Table 2: IC50 values of N-phenyl pyrazoline derivatives against Triple-Negative Breast Cancer (TNBC) cell lines.[2]
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of "this compound" using the MTT assay.
Materials and Reagents
-
Target cancer cell lines (e.g., HCT 116, MCF7, H460)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
"this compound"
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of "this compound" in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percent cell viability against the log of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression analysis.
-
Signaling Pathways
Tyrosine kinase inhibitors exert their effects by blocking the phosphorylation of tyrosine residues on their target proteins, thereby inhibiting downstream signaling pathways that are crucial for cancer cell survival and proliferation. Below are simplified diagrams of key signaling pathways often targeted by TKIs.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of TKIs.
VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway involved in angiogenesis.
BCR-ABL Signaling Pathway
Caption: Simplified BCR-ABL signaling pathway in Chronic Myeloid Leukemia.
References
Application Notes and Protocols for Tyrosine Kinase-IN-8 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinases are critical mediators of cellular signal transduction pathways that regulate cell proliferation, differentiation, survival, and migration.[1][2] Dysregulation of tyrosine kinase activity through mutations, overexpression, or autocrine stimulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][3] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to block the action of these enzymes, thereby inhibiting tumor growth.[4][5]
This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of a hypothetical novel tyrosine kinase inhibitor, "Tyrosine kinase-IN-8," using a subcutaneous xenograft mouse model. The methodologies outlined here are based on established practices for in vivo studies with similar small molecule inhibitors and are intended to serve as a comprehensive guide for preclinical assessment.[6][7][8]
Data Presentation
The following tables present hypothetical quantitative data for "this compound" to serve as a template for data representation in an in vivo xenograft study.
Table 1: Hypothetical In Vivo Administration Parameters for this compound
| Parameter | Details |
| Drug | This compound |
| Mouse Strain | Athymic Nude (nu/nu) or SCID |
| Tumor Models | Subcutaneous xenografts of human tumor cell lines (e.g., A431, HCT-116) |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) |
| Dosage Range | 10 - 50 mg/kg/day |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in water with 1% Tween-80 |
| Treatment Schedule | Daily |
| Study Duration | 21 - 28 days |
Table 2: Representative Antitumor Efficacy of this compound in a Xenograft Model (Hypothetical Data)
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| This compound | 10 | 975 | 35 |
| This compound | 25 | 525 | 65 |
| This compound | 50 | 225 | 85 |
Experimental Protocols
This section details a general protocol for assessing the efficacy of this compound in a subcutaneous xenograft model.
I. Animal Model and Acclimatization
-
Species: Use immunodeficient mice, such as athymic nude mice (e.g., BALB/c nude) or SCID mice, aged 6-8 weeks.[6][8]
-
Source: Obtain animals from a reputable commercial vendor.
-
Acclimatization: Allow mice to acclimate to the facility for a minimum of one week prior to the start of the experiment.[6]
-
Housing: House mice in a specific-pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.[8]
II. Cell Culture and Implantation
-
Cell Lines: Select human tumor cell lines relevant to the target of this compound (e.g., A431 for EGFR inhibitors).[7]
-
Culture Conditions: Grow cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Cell Preparation: Harvest cells during the exponential growth phase (70-80% confluency).[6][9] Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10⁷ cells/mL.[7]
-
Implantation: Anesthetize the mice according to approved institutional protocols. Subcutaneously inject 100-200 µL of the cell suspension (1 x 10⁶ to 2 x 10⁶ cells) into the flank of each mouse using a 27-30 gauge needle.[6][7]
III. Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Once tumors become palpable (typically 3-4 days post-implantation), measure the length (L) and width (W) with digital calipers 2-3 times per week.[6][7]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[7]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[6][7]
IV. Treatment Administration
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be necessary. Prepare fresh daily.[7]
-
Dose Levels: Based on prior maximum tolerated dose (MTD) studies, select at least two effective dose levels.[6]
-
Administration: Administer the this compound suspension or vehicle control to the mice via the predetermined route (e.g., oral gavage).[7]
-
Schedule: Treat the mice daily for the planned duration of the study (e.g., 21 days).[7]
V. Efficacy and Toxicity Evaluation
-
Tumor Growth: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.[7]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as a general indicator of treatment-related toxicity.[6][7]
-
Clinical Observations: Record any signs of distress or adverse effects daily.[6]
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[7]
VI. Study Endpoint and Tissue Collection
-
Endpoint Criteria: Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines. Common endpoints include a maximum tumor volume (e.g., 2000 mm³), significant body weight loss (>20%), or signs of morbidity.[7]
-
Euthanasia: At the study endpoint, euthanize the mice according to approved protocols.[6]
-
Tissue Collection: Excise the tumors and record their final weight. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E, immunohistochemistry) or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, PCR) to assess target engagement and downstream effects.[7]
Mandatory Visualizations
Signaling Pathway
Tyrosine kinase inhibitors function by blocking the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby interrupting signal transduction cascades that promote cell growth and survival.[5] The diagram below illustrates a representative receptor tyrosine kinase (RTK) signaling pathway that can be targeted by an inhibitor like this compound. Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins that activate pathways such as the RAS/MAPK and PI3K/AKT cascades, ultimately leading to cell proliferation and survival.[10]
Caption: Representative Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow
The successful execution of an in vivo xenograft study requires a systematic workflow from initial cell culture to final data analysis.[6] The following diagram outlines the key steps in the protocol for evaluating this compound.
Caption: Experimental workflow for the in vivo xenograft study.
References
- 1. Tyrosine kinase – Role and significance in Cancer [medsci.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunoprecipitation of BCR-ABL1 using a Tyrosine Kinase Inhibitor
Abstract: This document provides a detailed protocol for the immunoprecipitation of the BCR-ABL1 fusion protein using a selective tyrosine kinase inhibitor (TKI). While "Tyrosine kinase-IN-8" is used as a representative placeholder, the principles and methodologies described are broadly applicable to various TKIs targeting BCR-ABL1. This technique is invaluable for studying the BCR-ABL1 interactome, inhibitor engagement, and downstream signaling pathways.
Introduction
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, generates the BCR-ABL1 fusion gene.[1][2] The resulting BCR-ABL1 protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[2][3][4] As a central oncogenic driver, BCR-ABL1 activates a multitude of downstream signaling pathways that regulate cell proliferation, survival, and adhesion.[2][3][4][5]
Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site or allosteric sites of the ABL1 kinase domain have revolutionized the treatment of CML.[3][6] Beyond their therapeutic use, these small molecules are powerful research tools. Immunoprecipitation (IP) using a TKI allows for the selective pulldown of the BCR-ABL1 protein from a cell lysate. This can be achieved by using an antibody targeting BCR-ABL1 after treating cells with the inhibitor to stabilize or investigate its effect on protein complexes. This method enables researchers to investigate the direct binding of the inhibitor to BCR-ABL1, identify interacting proteins, and probe the effects of kinase inhibition on the composition of the BCR-ABL1 signalosome.
This application note provides a comprehensive guide for the immunoprecipitation of BCR-ABL1 from CML cell lines, using a representative TKI, herein referred to as "this compound". The protocols and data tables are based on established methodologies and published data for well-characterized BCR-ABL1 inhibitors.
Data Presentation: Comparative Inhibitor Activities
The selection of a TKI for experimental purposes depends on its potency and selectivity. The following tables summarize key quantitative data for several well-established BCR-ABL1 inhibitors to serve as a reference for researchers designing their experiments.
Table 1: Binding Affinities of Selected TKIs against ABL1 Kinase
| Inhibitor | Target | Binding Affinity (Kd or Ki) | Assay Conditions |
| Imatinib | ABL1 (dephosphorylated) | ~0.021 µM | Cell-free kinase assay |
| Imatinib | ABL1 (phosphorylated) | ~0.23 µM | Cell-free kinase assay |
| Nilotinib | ABL1 | <30 nM | Cell-based assay |
| Dasatinib | ABL1 | <1 nM | Cell-free kinase assay |
| Bosutinib | ABL1 | 1 nM | Cell-free kinase assay[7] |
| Ponatinib | ABL1 | 0.37 nM | Cell-free kinase assay[8] |
| Asciminib | ABL1 (Myristoyl Pocket) | 0.5 - 0.8 nM (Kd) | Biophysical assays[9][10] |
Table 2: In Vitro Cellular Potency (IC50) of Selected TKIs against BCR-ABL1
| Inhibitor | Cell Line | BCR-ABL1 Status | IC50 (nM) |
| Imatinib | K562 | Wild-type | ~121 - 582 |
| Imatinib | Ba/F3 | Wild-type | ~260 |
| Dasatinib | K562 | Wild-type | ~0.5 - 30 |
| Dasatinib | Ba/F3 | Wild-type | ~3 |
| Nilotinib | K562 | Wild-type | ≤12 |
| Nilotinib | Ba/F3 | Wild-type | ~13 |
| Bosutinib | KCL22 | Wild-type | 1 - 20 |
| Ponatinib | K562 | Wild-type | 0.02 - 6 |
| Ponatinib | Ba/F3 | T315I mutant | 8 - 11 |
| Asciminib | KCL-22 | Wild-type | 1.6 |
| Asciminib | K562 | Wild-type | 4.9[11] |
Note: IC50 values can vary depending on the specific assay conditions, such as cell density and incubation time.
BCR-ABL1 Signaling Pathway
The constitutively active BCR-ABL1 kinase phosphorylates numerous substrates, leading to the activation of several critical downstream signaling pathways that promote leukemogenesis. Understanding this network is crucial for interpreting the results of immunoprecipitation experiments.
Experimental Protocols
This section outlines a general protocol for the immunoprecipitation of BCR-ABL1 from cell culture. It is recommended to optimize parameters such as inhibitor concentration and incubation time for your specific experimental setup.
-
Cell Line: BCR-ABL1 positive cell line (e.g., K562, KU812).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Tyrosine Kinase Inhibitor (TKI): "this compound" (or other selected TKI), dissolved in DMSO to a stock concentration of 10 mM.
-
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Add fresh protease and phosphatase inhibitors before use.
-
Primary Antibody: Anti-c-Abl or Anti-BCR antibody suitable for immunoprecipitation.
-
Control IgG: Normal IgG from the same species as the primary antibody (e.g., Rabbit IgG, Mouse IgG).
-
Protein A/G Beads: Agarose or magnetic beads.
-
Wash Buffer: PBS or TBS with 0.1% Tween-20.
-
Elution Buffer: 1X SDS-PAGE sample buffer (Laemmli buffer).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Asciminib | BCR-ABL1 inhibitor, allosteric | CML (chronic myeloid leukemia) | CAS 1492952-76-7 (free base) | Buy Asciminib from Supplier InvivoChem [invivochem.com]
- 11. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response of Tyrosine Kinase Inhibitor in K562 Cells
These application notes provide a detailed protocol for determining the dose-response curve of a novel tyrosine kinase inhibitor (TKI), designated here as TK-IN-8 (using ND-09 as a representative example), in the K562 chronic myeloid leukemia (CML) cell line. The K562 cell line is characterized by the presence of the BCR-ABL fusion gene, which results in a constitutively active tyrosine kinase, driving cell proliferation and survival.[1][2][3] TKIs are a class of targeted therapies designed to inhibit the activity of tyrosine kinases, making them a cornerstone in the treatment of CML.[4][5]
Introduction to K562 Cells and Tyrosine Kinase Inhibition
The K562 cell line, established from a CML patient in blast crisis, is a widely used model for studying the efficacy of TKIs.[3] The oncogenic driver in these cells is the BCR-ABL protein, a product of the Philadelphia chromosome translocation.[1][2] This fusion protein exhibits deregulated tyrosine kinase activity, leading to the activation of several downstream signaling pathways that promote uncontrolled cell growth and inhibit apoptosis.[1][6][7] These pathways include the JAK/STAT, PI3K/AKT, and MAPK signaling cascades.[1][6][8]
Tyrosine kinase inhibitors function by blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the aberrant signaling.[4][6] This action can lead to cell cycle arrest and induction of apoptosis in BCR-ABL positive cells.[1][3][9] Determining the dose-response curve and the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of any new TKI.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of a representative TKI (ND-09) on K562 cell proliferation. The IC50 value represents the concentration of the inhibitor required to reduce cell viability by 50%.
| Cell Line | Treatment | IC50 Value | Reference |
| K562 (wild-type) | ND-09 | 6.08 µM | [1] |
| K562 (BCR-ABL depleted) | ND-09 | 3.61 µM | [1] |
Signaling Pathway
The diagram below illustrates the BCR-ABL signaling pathway in K562 cells and the point of inhibition by tyrosine kinase inhibitors like TK-IN-8.
Caption: BCR-ABL Signaling Pathway and TKI Inhibition.
Experimental Protocols
Cell Culture
K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. K562 cells grow in suspension and should be subcultured every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the dose-response curve for TK-IN-8 in K562 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
TK-IN-8 (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of TK-IN-8 in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Experimental Workflow
The following diagram illustrates the workflow for determining the dose-response curve of TK-IN-8 in K562 cells.
Caption: Workflow for Dose-Response Curve Determination.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. K562 cells - Wikipedia [en.wikipedia.org]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine kinase inhibitor-induced differentiation of K-562 cells: alterations of cell cycle and cell surface phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using Ret-IN-8, a Selective RET Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a pivotal signaling protein involved in critical cellular processes such as cell growth, differentiation, and survival.[1] Dysregulation of RET signaling, often through mutations or gene fusions, is a known driver in several human cancers, including non-small cell lung cancer, as well as medullary and papillary thyroid carcinomas.[1] This makes the RET kinase a compelling therapeutic target for the development of targeted cancer therapies.[1]
Ret-IN-8 is a potent and selective ATP-competitive inhibitor of the RET kinase.[1] Its high selectivity and well-characterized mechanism of action establish it as an ideal tool compound for high-throughput screening (HTS) campaigns.[1][2] These campaigns aim to discover novel RET inhibitors with diverse chemical scaffolds and modes of action.[1] These application notes provide detailed protocols for utilizing Ret-IN-8 in both biochemical and cell-based assays for high-throughput screening.
Mechanism of Action of RET and Inhibition by Ret-IN-8
RET is a transmembrane receptor that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues within its intracellular kinase domain.[1][3] This phosphorylation cascade initiates downstream signaling through critical pathways such as the RAS/RAF/MAPK and PI3K/AKT pathways, which are essential for cell proliferation and survival.[1][4] Activating mutations or gene fusions involving RET lead to constitutive kinase activity, driving oncogenesis.[4]
Ret-IN-8 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the RET kinase domain.[1][2] This binding event prevents the transfer of phosphate from ATP to tyrosine residues on RET and its substrates, thereby blocking the initiation of downstream signaling cascades.[2] By inhibiting the autophosphorylation of RET, Ret-IN-8 effectively suppresses the pro-proliferative and survival signals in cancer cells harboring activating RET alterations.[2]
Data Presentation
The inhibitory activity of Ret-IN-8 has been quantified in various biochemical and cellular assays. The following tables summarize the key performance metrics of Ret-IN-8, providing a benchmark for its use in HTS applications.
Table 1: Biochemical Activity of Ret-IN-8 Against Various RET Kinase Forms [2]
| Target Kinase | IC50 (nM) | Assay Type |
| RET (Wild-Type) | 1.2 | TR-FRET |
| RET (V804M) | 3.5 | TR-FRET |
| RET (M918T) | 0.8 | TR-FRET |
| KIF5B-RET | 0.5 | TR-FRET |
| CCDC6-RET | 0.6 | TR-FRET |
Table 2: HTS Assay Quality Control Metrics (Representative)
| Parameter | Value | Interpretation |
| Z'-Factor | ≥ 0.5 | Indicates a robust assay with a large separation between positive and negative controls, signifying high reliability. |
| Signal-to-Background Ratio (S/B) | > 10 | A strong signal window, facilitating the clear identification of active compounds. |
| Coefficient of Variation (%CV) | < 15% | Low variability across the screening plates, ensuring data reproducibility. |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of Ret-IN-8.
Caption: High-throughput screening workflow for the discovery of novel RET inhibitors.
Experimental Protocols
Protocol 1: Biochemical TR-FRET Assay for RET Kinase Activity
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against a recombinant RET kinase domain.
Materials:
-
Recombinant human RET kinase domain (wild-type or mutant)
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer
-
Ret-IN-8 (as a positive control inhibitor)
-
Test compounds dissolved in DMSO
-
EDTA (for stopping the reaction)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC) conjugate
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense test compounds and a serial dilution of Ret-IN-8 into the assay plate. Include DMSO-only wells for negative (no inhibition) and positive (maximal activity) controls.
-
Reagent Preparation: Prepare a master mix containing the RET kinase and the biotinylated peptide substrate in the kinase reaction buffer.
-
Kinase Reaction Initiation: Add the master mix to all wells of the assay plate. Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding EDTA to all wells.
-
Detection: Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) to each well.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a suitable TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Fit the dose-response data for Ret-IN-8 and test compounds to a four-parameter logistic equation to determine IC50 values.[2]
Protocol 2: Cell-Based Assay for RET Phosphorylation
This protocol assesses the ability of compounds to inhibit RET autophosphorylation in a cellular context using a cell line expressing a constitutively active RET fusion protein.
Materials:
-
Cell line expressing a constitutively active RET fusion protein (e.g., CCDC6-RET)
-
Appropriate cell culture medium and supplements
-
Ret-IN-8
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-RET (pRET) and anti-total RET
-
Loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
12-well cell culture plates
Procedure:
-
Cell Plating: Seed the cells in 12-well plates and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of Ret-IN-8 and test compounds in culture media. Replace the existing media with the media containing the inhibitors. Include a DMSO-only vehicle control.[5]
-
Incubation: Incubate the cells for 2-4 hours at 37°C.[5]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.[5]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[5]
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Probe the membrane with primary antibodies against pRET and total RET. A loading control antibody should also be used.[5]
-
Incubate with appropriate HRP-conjugated secondary antibodies.[5]
-
Visualize the protein bands using an ECL detection system.[5]
-
-
Data Analysis:
Conclusion
Ret-IN-8 is a valuable pharmacological tool for the discovery and characterization of novel RET kinase inhibitors.[1] The protocols and data presented here provide a robust framework for the successful implementation of high-throughput screening campaigns targeting the RET oncoprotein.[1] The use of a well-characterized and selective inhibitor like Ret-IN-8 as a benchmark is crucial for the identification of high-quality hit compounds with the potential for further development into targeted cancer therapeutics.[1]
References
Application Notes and Protocols for Evaluating "Tyrosine Kinase-IN-8" Induced Apoptosis via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to quantify apoptosis induced by the novel inhibitor, "Tyrosine kinase-IN-8". The following protocols and data are intended to serve as a template for investigating the pro-apoptotic potential of new chemical entities targeting tyrosine kinases.
Introduction
Tyrosine kinases are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][3] Tyrosine kinase inhibitors (TKIs) can block these aberrant signals, often leading to the induction of programmed cell death, or apoptosis.[4][5]
Flow cytometry is a powerful technique for analyzing apoptosis at the single-cell level.[6] The most common method involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).[7][8][9] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8] This dual-staining strategy allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
This document outlines a detailed protocol for treating cells with "this compound" and subsequently analyzing the apoptotic response using Annexin V/PI staining and flow cytometry.
Data Presentation
The following table summarizes hypothetical data from an experiment evaluating the dose-dependent effect of "this compound" on apoptosis in a cancer cell line after a 48-hour treatment.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 1 | 60.3 ± 4.2 | 25.4 ± 3.3 | 14.3 ± 2.5 |
| This compound | 10 | 25.1 ± 5.1 | 48.7 ± 4.8 | 26.2 ± 3.9 |
| Staurosporine (Positive Control) | 1 | 10.5 ± 2.8 | 55.2 ± 6.1 | 34.3 ± 5.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
"this compound"
-
Cell line of interest (e.g., a cancer cell line with known tyrosine kinase activity)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent with other fluorochromes)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of "this compound". Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells) into centrifuge tubes. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Cell Washing: Centrifuge the cell suspensions at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[9][10]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Adjust the cell concentration to approximately 1 x 10^6 cells/mL.[6]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[6][8]
-
Add 5 µL of Annexin V-FITC (or another fluorochrome-conjugated Annexin V) to the cell suspension.[9]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Add 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube immediately before analysis.[9]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser lines and filters for the chosen fluorochromes (e.g., blue laser (488 nm) for FITC and PI). Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to correct for spectral overlap.[9]
Data Analysis and Interpretation
The flow cytometry data can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)[8]
The percentage of cells in each quadrant should be quantified for each treatment condition to assess the apoptotic effect of "this compound".
Visualizations
Caption: Experimental workflow for apoptosis detection using flow cytometry.
Caption: A potential signaling pathway targeted by this compound.
References
- 1. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Tyrosine Kinase-IN-8 and BCR-ABL siRNA Transfection in K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis. The human K562 cell line, derived from a CML patient in blast crisis, is positive for the BCR-ABL1 fusion gene and serves as a critical in vitro model for studying CML pathogenesis and evaluating novel therapeutic strategies.
Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the BCR-ABL1 oncoprotein are the frontline therapy for CML. "Tyrosine kinase-IN-8" is a potent BCR-ABL1 tyrosine kinase inhibitor with anti-proliferative activity in K562 cells.[1] In parallel, RNA interference (RNAi) using small interfering RNAs (siRNAs) offers a highly specific method to silence the expression of the BCR-ABL1 oncogene at the mRNA level.
The combined application of a TKI like this compound and BCR-ABL1-targeting siRNA presents a promising strategy to enhance anti-leukemic efficacy and potentially overcome drug resistance. These application notes provide detailed protocols for the individual and combined use of this compound and BCR-ABL1 siRNA in K562 cells, including methods for assessing their effects on cell viability, apoptosis, and target gene expression.
Data Presentation
The following tables summarize quantitative data for experimental parameters and expected outcomes when treating K562 cells with this compound and/or BCR-ABL1 siRNA.
| Parameter | Value | Reference(s) |
| Cell Line | K562 (Human Chronic Myeloid Leukemia) | [2] |
| Target | BCR-ABL1 Tyrosine Kinase | [1] |
| Inhibitor | This compound | [1] |
| CC50 in K562 cells | 0.8 µM | [1] |
| Working Concentration | 1 µM (non-toxic) - 10 µM (toxic) | [1] |
Table 1: Properties of this compound in K562 Cells
| Parameter | Lipid-Mediated Transfection (Lipofectamine 2000) | Electroporation | Reference(s) |
| siRNA Target | BCR-ABL1 (b3a2 junction) | BCR-ABL1 (b3a2 junction) | [3] |
| siRNA Concentration | 10 - 100 nM | 100 - 200 nM | [4] |
| Typical Efficiency | 20 - 50% | 70 - 90% | [4][5] |
| Post-transfection Incubation | 24 - 72 hours | 24 - 72 hours | [3] |
Table 2: siRNA Transfection Parameters for K562 Cells
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) | BCR-ABL1 mRNA Knockdown (%) | Reference(s) for similar studies |
| Control (untreated) | 100 | ~5 | 0 | [4] |
| This compound (e.g., 1 µM) | Varies (dose-dependent) | Varies (dose-dependent) | Not applicable | [1] |
| BCR-ABL1 siRNA (e.g., 100 nM) | Varies | Varies | 40 - 75 | [3][6] |
| This compound + BCR-ABL1 siRNA | Significantly Reduced | Significantly Increased | 40 - 75 | [4] |
Table 3: Expected Outcomes of this compound and/or siRNA Treatment in K562 Cells
Signaling Pathways and Experimental Workflow
BCR-ABL1 Signaling Pathway
The constitutively active BCR-ABL1 tyrosine kinase activates a network of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively promote cell proliferation and inhibit apoptosis.[1][7][8][9] this compound inhibits the kinase activity of BCR-ABL1, while BCR-ABL1 siRNA prevents its translation.
Caption: Simplified BCR-ABL1 signaling pathways in CML.
Experimental Workflow
The following diagram outlines the general workflow for transfecting K562 cells with BCR-ABL1 siRNA and treating with this compound.
Caption: Experimental workflow for combined TKI and siRNA treatment.
Experimental Protocols
K562 Cell Culture
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.
BCR-ABL1 siRNA Transfection
It is recommended to target the unique junction of the BCR-ABL1 fusion transcript (e.g., the b3a2 junction common in K562 cells) to ensure specificity.
-
Validated siRNA Sequence (Example for b3a2 junction):
-
Sense: 5'-GAA GGG CUC AUU AAA GAG AAdTdT-3'
-
Antisense: 5'-UUC UCU UUA AUG AGC CCU UCdTdT-3'
-
Note: Always include a non-targeting (scrambled) siRNA as a negative control.
-
Protocol 2A: Lipid-Mediated Transfection using Lipofectamine 2000
This protocol is suitable for a 6-well plate format. Adjust volumes accordingly for other formats.
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 K562 cells per well in 2 mL of complete growth medium. Cells should be approximately 50% confluent at the time of transfection.[4]
-
Transfection Complex Preparation:
-
For each well, dilute 100 pmol of BCR-ABL1 siRNA or control siRNA in 250 µL of Opti-MEM I Reduced Serum Medium. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 500 µL of siRNA-lipid complex to the well containing the K562 cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before further analysis.
-
Protocol 2B: Electroporation
Electroporation generally yields higher transfection efficiency in suspension cells like K562.
-
Cell Preparation:
-
Harvest approximately 5 x 10^5 K562 cells per transfection.
-
Wash the cells with serum-free medium or PBS.
-
Resuspend the cell pellet in 100 µL of the appropriate electroporation buffer.
-
-
Electroporation:
-
Add 100-200 nM of BCR-ABL1 siRNA or control siRNA to the cell suspension.
-
Transfer the mixture to a sterile electroporation cuvette (e.g., 0.2 cm gap).
-
Electroporate the cells using a pre-optimized program for K562 cells (refer to the manufacturer's instructions for your specific electroporation system).
-
-
Post-Electroporation:
-
Immediately after electroporation, transfer the cells to a well of a 6-well plate containing 2 mL of pre-warmed complete growth medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Treatment with this compound
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
For single-agent treatment, add the desired final concentration (e.g., 0.8 µM for CC50, or 1 µM for non-toxic concentration) to the K562 cell culture.[1]
-
For combined treatment, add this compound to the cells following siRNA transfection.
-
Always include a vehicle control (DMSO) at the same concentration as in the highest TKI treatment group.
Downstream Analysis
4.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed 5,000-10,000 K562 cells per well in a 96-well plate and perform siRNA transfection and/or TKI treatment as described above.
-
At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
After treatment, harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
4.3. Quantification of BCR-ABL1 mRNA Knockdown (RT-qPCR)
-
RNA Extraction: At 24-48 hours post-transfection, harvest cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time quantitative PCR using primers specific for the BCR-ABL1 fusion transcript and a housekeeping gene (e.g., GAPDH or ABL1) for normalization.
-
BCR-ABL1 Forward Primer (example): 5'-CATTCCGCTGACCATCAATAAG-3'
-
BCR-ABL1 Reverse Primer (example): 5'-GATGCTACTGGCCGCTGAAG-3'
-
-
Data Analysis: Calculate the relative expression of BCR-ABL1 mRNA using the ΔΔCt method.
4.4. Analysis of BCR-ABL1 Protein Knockdown (Western Blot)
-
Protein Extraction: At 48-72 hours post-transfection/treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for c-Abl or a BCR-ABL fusion protein-specific antibody overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggestion(s) |
| Low Transfection Efficiency | Suboptimal siRNA or transfection reagent concentration, poor cell health, cell density too high/low. | Optimize the siRNA-to-transfection reagent ratio. Ensure cells are in the logarithmic growth phase and have high viability. Titrate cell density at the time of transfection. Consider using electroporation for higher efficiency. |
| High Cell Death/Toxicity | Transfection reagent toxicity, high siRNA concentration, high TKI concentration. | Reduce the amount of transfection reagent and/or siRNA. Perform a dose-response curve for this compound to determine the optimal non-toxic concentration. Ensure the vehicle (DMSO) concentration is low (<0.1%). |
| Inconsistent Knockdown Results | Variation in cell passage number, inconsistent cell density, improper siRNA handling. | Use cells within a consistent and low passage number range. Ensure accurate cell counting and consistent seeding density. Aliquot siRNA stocks to avoid multiple freeze-thaw cycles. |
| No Effect of TKI or siRNA | Inactive compound, incorrect siRNA sequence, degradation of reagents. | Verify the activity of this compound with a positive control. Confirm the siRNA sequence targets the correct BCR-ABL1 variant in K562 cells (b3a2). Use fresh reagents and sterile techniques. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of the tyrosine kinase inhibitor, this compound, and BCR-ABL1-targeted siRNA in K562 cells. The synergistic potential of combining targeted small molecule inhibitors with gene-specific silencing holds significant promise for advancing CML therapy. Careful optimization of experimental conditions and thorough downstream analysis are critical for obtaining reliable and reproducible results. These methodologies will aid researchers and drug development professionals in the preclinical evaluation of novel therapeutic strategies for Chronic Myeloid Leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcr-abl Silencing by Specific Small-Interference RNA Expression Vector as a Potential Treatment for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of chronic myelogenous leukemia cells harboring a BCR-ABL B3A2 junction by antisense oligonucleotides targeted at the B2A2 junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: CHMFL-ABL-053 for the Study of Drug-Resistant Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL1 tyrosine kinase, a key driver of CML pathogenesis.[1][2][3] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ABL kinase domain have revolutionized CML treatment, transforming it into a manageable chronic disease for many patients.[1][2][3] However, the emergence of drug resistance, often due to mutations in the ABL kinase domain or activation of alternative signaling pathways, remains a significant clinical challenge.[1][4][5]
CHMFL-ABL-053 is a potent and selective, orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[6][7] It has demonstrated significant activity against CML cell lines and in preclinical xenograft models.[6][7][8] Notably, CHMFL-ABL-053 exhibits a distinct profile from many clinically used BCR-ABL inhibitors as it does not show significant inhibitory activity against c-KIT kinase.[6][] These characteristics make CHMFL-ABL-053 a valuable research tool for investigating the mechanisms of drug resistance in CML and for the development of novel therapeutic strategies.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-ABL-053
| Target Kinase | IC50 (nM) |
| ABL1 | 70 |
| SRC | 90 |
| p38α | 62 |
| DDR1 | 292 |
| DDR2 | 457 |
| c-KIT | >10,000 |
Data sourced from references[6][7][8].
Table 2: Anti-proliferative Activity of CHMFL-ABL-053 in CML Cell Lines
| Cell Line | GI50 (nM) |
| K562 | 14 |
| KU812 | 25 |
| MEG-01 | 16 |
Data sourced from references[6][7][8].
Table 3: In Vivo Efficacy of CHMFL-ABL-053
| Xenograft Model | Dosage | Outcome |
| K562 | 50 mg/kg/day, oral administration | Almost complete suppression of tumor progression |
Data sourced from references[6][7][8].
Table 4: Pharmacokinetic Properties of CHMFL-ABL-053 in Rats
| Parameter | Value |
| Half-life (t½) | > 4 h |
| Bioavailability | 24% |
Data sourced from references[6][8][].
Signaling Pathways and Experimental Workflows
Caption: BCR-ABL Signaling and Inhibition by CHMFL-ABL-053.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of New Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors in the treatment of chronic phase CML: strategies for frontline decision-making - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
Application Notes and Protocols for Long-Term Cell Treatment with Tyrosine Kinase-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinases are a class of enzymes that play a critical role in intracellular signal transduction pathways, regulating key cellular processes such as growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of various diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Tyrosine kinase inhibitors (TKIs) have emerged as a successful class of targeted therapies.[2]
Tyrosine kinase-IN-8 is a potent inhibitor of the BCR-ABL1 tyrosine kinase.[3][4] The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is the causative factor in chronic myeloid leukemia (CML).[2][4] this compound has demonstrated anti-proliferative effects in the K562 human CML cell line.[3][5][6] This document provides detailed protocols for the long-term treatment of cells with this compound to assess its sustained effects on cellular signaling and viability.
Product Information
| Product Name | Target | Cell Line Example | Reported Potency (CC50) | Half-life in Cell Culture Media |
| This compound | BCR-ABL1 | K562 (Chronic Myeloid Leukemia) | 0.8 µM[3][5][6][7] | 8 and 12 hours[7] |
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare a high-concentration stock solution of this compound in an appropriate solvent to minimize the volume added to the cell culture, which can prevent solvent-induced cytotoxicity.[8]
Protocol:
-
Solvent Selection: Most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO).[8] Use anhydrous DMSO to prepare the stock solution.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound.
-
Procedure:
-
Carefully weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[8]
Determination of Optimal Concentration for Long-Term Treatment (Dose-Response Assay)
Before initiating long-term studies, it is essential to determine the optimal concentration range of this compound for your specific cell line and experimental endpoint. A dose-response experiment will help identify the IC50 (the concentration that inhibits 50% of the biological activity) and a suitable concentration for long-term treatment that is effective but not overly toxic.[8]
Protocol:
-
Cell Seeding: Seed your target cells (e.g., K562) in a 96-well plate at a density appropriate for the duration of the assay. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Inhibitor Dilution: Prepare a serial dilution of this compound in fresh cell culture medium. The concentration range should bracket the expected effective concentration (e.g., based on the known CC50 of 0.8 µM). A typical range could be from 0.01 µM to 10 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 48-72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Long-Term Cell Treatment Protocol
This protocol outlines the general procedure for treating cells with this compound over an extended period (days to weeks). The stability of the inhibitor in the culture medium is a critical factor to consider.[8] Given the reported half-life of 8-12 hours for this compound, the medium should be replaced frequently to maintain a consistent concentration of the active compound.[7]
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., T-25 flasks or 6-well plates) at a lower density than for short-term assays to accommodate long-term growth.
-
Initial Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing the desired concentration of this compound (determined from the dose-response assay). Also, include a vehicle control group.
-
Medium Replacement:
-
Due to the half-life of this compound, replace the culture medium with fresh medium containing the inhibitor every 24 to 48 hours. This ensures a consistent concentration of the inhibitor throughout the experiment.
-
When cells reach approximately 80-90% confluency, they will need to be subcultured.
-
-
Subculturing:
-
Detach the cells using standard methods (e.g., trypsinization).
-
Resuspend the cells in fresh medium containing this compound.
-
Seed the cells into new culture vessels at the appropriate density.
-
-
Monitoring: Regularly monitor the cells for morphological changes, proliferation rates, and viability.
-
Endpoint Analysis: At predetermined time points during the long-term treatment, harvest the cells for downstream analysis.
Downstream Analysis and Data Presentation
The effects of long-term treatment with this compound can be assessed using various assays.
Assessment of Target Engagement and Downstream Signaling
To confirm that this compound is inhibiting its target, measure the phosphorylation status of BCR-ABL1 and its known downstream substrates.
Protocol: Western Blotting
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of BCR-ABL1 and its downstream targets (e.g., STAT5, CrkL). Use appropriate secondary antibodies and a chemiluminescent substrate for detection.[8]
Cell Proliferation and Viability Assays
Monitor the effect of long-term treatment on cell growth and survival.
| Assay | Principle | Typical Time Points for Long-Term Studies |
| Cell Counting (e.g., using a hemocytometer or automated cell counter) | Direct enumeration of viable cells. | Every 2-3 days |
| Colony Formation Assay | Assesses the ability of single cells to form colonies over a longer period. | 1-3 weeks |
| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays) | Detects programmed cell death. | At various time points to assess the induction of apoptosis. |
Visualizations
Caption: BCR-ABL1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term cell treatment with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. labiotech.eu [labiotech.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound — TargetMol Chemicals [targetmol.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Tyrosine kinase-IN-8" Concentration In Vitro
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides a comprehensive guide for the in vitro optimization of "Tyrosine kinase-IN-8," a novel pan-tyrosine kinase inhibitor. The following information offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in determining the optimal experimental conditions for their studies.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for "this compound" in cell-based experiments? For a novel inhibitor like "this compound" with an uncharacterized potency, it is advisable to begin with a broad concentration range. A common practice is to perform a serial dilution covering concentrations from 0.01 µM to 100 µM.[1] This approach helps in identifying the effective concentration window while also revealing potential cytotoxic effects at higher concentrations.
Q2: Which solvent is recommended for dissolving "this compound"? Small molecule inhibitors are typically dissolved in dimethyl sulfoxide (DMSO). It is critical to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, generally below 0.5%, with an ideal concentration at or below 0.1%.[1] A vehicle control, consisting of medium with the equivalent final DMSO concentration, should always be included in experiments to account for any effects of the solvent.
Q3: How can I confirm that the observed cellular effects are due to specific inhibition of tyrosine kinases and not off-target effects or cytotoxicity? To ensure the specificity of "this compound," several control experiments are recommended:
-
Dose-Response Analysis: A specific inhibitor should demonstrate a clear, dose-dependent effect on the target.[2]
-
Vehicle Control: This is essential to rule out any biological effects caused by the solvent.[1]
-
Cell Viability Assay: Concurrently performing a cell viability assay (e.g., MTT or CellTiter-Glo) will help differentiate between targeted inhibition of signaling pathways and general cytotoxicity.[1]
-
Orthogonal Validation: Employing a well-characterized inhibitor with a similar target profile can help to confirm if it elicits a comparable phenotype.
Q4: I am observing inconsistent results with "this compound". What are the potential reasons? Inconsistencies in experimental outcomes can arise from several factors:
-
Compound Instability: "this compound" may be unstable in the cell culture medium at 37°C.[3]
-
Solubility Issues: Ensure that the inhibitor is completely dissolved in the stock solution and is further diluted properly in the culture medium.
-
Freeze-Thaw Cycles: To maintain the integrity of the compound, it is best to store it in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Experimental Variability: Maintain consistency in cell seeding densities, incubation times, and other experimental handling steps.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at any tested concentration. | 1. The inhibitor may not be permeable to the cell membrane.2. The target kinase may not be active in the chosen cell line.3. The incubation period may be insufficient.4. The targeted signaling pathway may not be active in the experimental model. | 1. Confirm the biochemical activity of the inhibitor using a cell-free kinase assay.[1]2. Conduct a time-course experiment with varying incubation periods (e.g., 6, 24, 48 hours).3. Verify the expression and activity of the target tyrosine kinases in your cell line, for instance, through Western blotting for phosphorylated proteins. |
| Significant cell death is observed even at low concentrations. | 1. The inhibitor may have off-target cytotoxic effects.2. The target kinase could be crucial for cell survival.3. Toxicity may be due to the solvent. | 1. Test a lower range of concentrations in the dose-response experiment.[1]2. Shorten the incubation time.3. Confirm that the final DMSO concentration is within a non-toxic range (e.g., <0.1%).[1] |
| The inhibitory effect plateaus at higher concentrations. | 1. The target kinase is fully inhibited.2. The inhibitor has reached its solubility limit in the culture medium. | 1. This is an expected outcome for a specific inhibitor and helps to define the maximal response.2. Visually inspect the culture medium for any signs of precipitation at high concentrations. |
Data Presentation: Quantitative Summary
For effective optimization, it is important to quantify the effects of "this compound". The table below outlines key parameters to measure and their typical ranges for a novel pan-tyrosine kinase inhibitor.
| Parameter | Description | Typical Range for Novel Inhibitors | Recommended Assay |
| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor that reduces the activity of a target kinase by 50%. | <100 nM (biochemical assay)<1-10 µM (cell-based assay)[2] | Kinase Activity Assay, Western Blot for Phospho-Proteins |
| EC50 (Half-maximal effective concentration) | The concentration that elicits 50% of the maximal biological response, such as a reduction in cell proliferation. | This is highly variable and depends on the specific biological endpoint being measured. | Cell Proliferation Assay |
| CC50 (Half-maximal cytotoxic concentration) | The concentration that results in 50% cell death. | Ideally >10 µM to ensure a therapeutic window. | Cell Viability Assay |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration via Cell Proliferation Assay (MTT Assay)
This protocol is designed to measure the impact of "this compound" on cell proliferation.
Materials:
-
Target cell line
-
Complete culture medium
-
96-well plates
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: a. Prepare serial dilutions of "this compound" in complete culture medium to cover a range from 0.01 µM to 100 µM.[1] b. Include a vehicle control (medium with the same DMSO concentration as the highest inhibitor concentration) and a no-treatment control.[1] c. Replace the existing medium with 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubation: Incubate the plate for a designated time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values against the vehicle control to calculate the percentage of cell viability. Plot the viability versus the logarithm of the inhibitor concentration to determine the EC50 value.
Protocol 2: Assessment of Target Inhibition by Western Blot for Phospho-Tyrosine
This protocol directly evaluates the inhibitory effect of "this compound" on intracellular tyrosine kinase activity.
Materials:
-
Target cell line
-
6-well plates
-
"this compound" stock solution
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (anti-phospho-tyrosine, and a loading control such as anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat the cells with various concentrations of "this compound" for a short duration (e.g., 1-6 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS, then add lysis buffer. Collect the cell lysates.
-
Protein Quantification: Measure the protein concentration of each lysate using the BCA assay.
-
Western Blotting: a. Load equal amounts of protein for each sample onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with a suitable blocking agent (e.g., 5% BSA). d. Incubate the membrane with the primary anti-phospho-tyrosine antibody overnight at 4°C. e. After washing, incubate with an HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate.
-
Analysis: Use densitometry to quantify the reduction in the phospho-tyrosine signal relative to the loading control. This will allow for the determination of the cellular IC50 for target inhibition.
Visualizations
Caption: A simplified signaling pathway illustrating the inhibitory action of "this compound" on a Receptor Tyrosine Kinase.
Caption: A phased experimental workflow for the in vitro characterization of "this compound".
Caption: A logical workflow for troubleshooting experiments where "this compound" does not produce an effect.
References
"Tyrosine kinase-IN-8" stability in DMSO and culture media
Disclaimer: Information on the specific stability of "Tyrosine kinase-IN-8" is not publicly available. This guide provides recommendations and protocols based on general principles for small molecule tyrosine kinase inhibitors. Researchers are advised to experimentally validate the stability of their specific compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound in DMSO?
A1: It is recommended to prepare a concentrated stock solution of this compound, for example at 10 mM, in anhydrous DMSO. For long-term storage, this stock solution should be aliquoted into small, tightly sealed amber vials to minimize exposure to light and moisture, and stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided, although some studies have shown no significant compound loss after multiple cycles for a range of compounds.[1]
Q2: My this compound appears to be losing activity in my multi-day cell culture experiment. What could be the cause?
A2: Loss of activity over time in cell culture suggests potential instability of the compound. This can be due to several factors, including chemical degradation in the aqueous environment of the culture media, enzymatic degradation by cellular components, or non-specific binding to plasticware or serum proteins.[2] It is crucial to determine the stability of the compound under your specific experimental conditions.[3]
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: The most direct method to assess stability is through a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[2]
Q4: What components in cell culture media might lead to the degradation of this compound?
A4: Several factors in cell culture media can influence compound stability. These include the pH of the medium (typically 7.2-7.4), the presence of media components like amino acids (e.g., cysteine) and vitamins, and dissolved oxygen which can lead to oxidative degradation.[3] The standard incubation temperature of 37°C can also accelerate the degradation of some compounds.[3]
Q5: My compound precipitated when I added it to the cell culture medium. What should I do?
A5: Precipitation is a common issue related to the low aqueous solubility of many small molecule inhibitors.[4] To troubleshoot this, you can:
-
Check the final concentration: Ensure it does not exceed the aqueous solubility limit. A solubility test may be necessary.[4]
-
Modify the dilution method: Avoid adding a highly concentrated DMSO stock directly to a large volume of media. Perform serial dilutions into smaller volumes of media or a serum-containing solution first.[4]
-
Increase serum concentration: Proteins in fetal bovine serum (FBS), such as albumin, can help solubilize hydrophobic compounds.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results | Degradation of this compound in DMSO stock or culture media. | Perform a stability analysis of your compound under your specific experimental conditions using HPLC or LC-MS. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| High variability between replicate wells | Inconsistent sample handling, pipetting errors, or temperature fluctuations. | Ensure uniform mixing of media after adding the compound. Use calibrated pipettes and ensure a stable incubator temperature.[3] |
| Compound precipitates in culture media | Poor aqueous solubility. | Decrease the final concentration of the compound. Modify the dilution method by performing serial dilutions. Increase the serum percentage in the media.[4] |
| Loss of compound activity over time | Chemical or enzymatic degradation in the culture medium at 37°C. | Determine the half-life of the compound in your media. Consider more frequent media changes with freshly added compound. |
Data on Compound Stability
While specific quantitative data for this compound is unavailable, the following tables summarize general findings on the stability of small molecules in DMSO, which can serve as a guideline.
Table 1: General Observations on Compound Stability in DMSO
| Condition | Observation | Reference |
| Water Content | Increased water in DMSO can lead to the degradation of susceptible compounds. | |
| Freeze/Thaw Cycles | For a diverse set of compounds, no significant loss was observed after 11 freeze/thaw cycles. | [1] |
| Storage Temperature | Most compounds are stable for 15 weeks at 40°C. 85% of compounds were stable in wet DMSO for 2 years at 4°C. | [5] |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature. | [1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol provides a general method to evaluate the stability of this compound in DMSO over time.
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C). Include a time-zero (T=0) sample that is analyzed immediately after preparation.
-
Sample Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition. Analyze the concentration and purity of the compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Analysis: Compare the results to the T=0 sample to determine the percentage of the compound remaining.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium.
-
Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.[2]
-
Incubation: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is low (e.g., <0.1%). Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).[2]
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[4] Immediately stop potential degradation by adding a quenching solution like ice-cold acetonitrile and store at -80°C until analysis.
-
Sample Processing: For media containing serum, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.[3]
-
Sample Analysis: Analyze the concentration of the parent compound in each sample using LC-MS/MS or another sensitive analytical method.[3]
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine the stability profile and calculate the half-life.[4]
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
References
Technical Support Center: Troubleshooting Kinase Assays
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering high background signals in their kinase assays, with a specific focus on challenges that may arise when using small molecule inhibitors such as "Tyrosine kinase-IN-8".
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a kinase assay when using a small molecule inhibitor like "this compound"?
High background in kinase assays can originate from several sources, often related to the inhibitor itself or its interaction with assay components. The most common causes include:
-
Compound Interference: The inhibitor may directly interfere with the detection method. This is particularly common in optical assays (fluorescence or luminescence).[1][2]
-
Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths of the assay, leading to a false positive signal.[2][3]
-
Fluorescence Quenching: The compound could absorb the light emitted by the assay's fluorophore, which can sometimes manifest as an increase in background in certain assay formats.[3]
-
Luciferase Inhibition: In luminescence-based assays that rely on luciferase, such as the ADP-Glo™ platform, the inhibitor might directly inhibit the luciferase enzyme, leading to misleading results.[2][4]
-
-
Compound Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, including the kinase or other enzymes in the assay, leading to non-specific inhibition and potentially high background.[2][5]
-
Reagent Quality and Contamination:
-
Non-Specific Binding: The inhibitor or other assay components might bind non-specifically to the assay plate or other reagents, contributing to the background.
Q2: How can I determine if "this compound" is directly interfering with my assay detection system?
To determine if your inhibitor is interfering with the assay's detection system, you should run a series of counter-screens.[1][9] These are experiments that omit key biological components to isolate the effect of the compound on the detection reagents.
A crucial counter-screen involves running the assay in the complete absence of the kinase enzyme. If you still observe a signal that is dependent on the concentration of "this compound", it strongly suggests direct interference with the assay's detection method.[10]
Q3: What is compound aggregation and how can it cause a high background signal?
Compound aggregation occurs when small molecules self-associate to form colloidal particles in the assay buffer.[2][5] These aggregates can non-specifically sequester proteins, leading to their denaturation and a loss of activity. This can manifest as a high background or a false positive signal of inhibition. A key characteristic of aggregation-based activity is its sensitivity to detergents. The inclusion of a small amount of a non-ionic detergent, such as Triton X-100 (typically around 0.01%), can disrupt these aggregates and reverse their effect.[2]
Q4: How does the concentration of ATP and other reagents affect the background signal?
The concentration of ATP is a critical parameter in kinase assays, especially when characterizing ATP-competitive inhibitors.[10][11][12]
-
High ATP Concentrations: Using ATP concentrations significantly above the Km of the kinase can lead to a high background signal in assays that measure ATP depletion or ADP formation.[13] It can also mask the effect of ATP-competitive inhibitors, making them appear less potent.[10][11][12]
-
Low Kinase Concentration: If the kinase concentration is too low, the amount of product formed may not be sufficient to generate a signal significantly above the background.[14] Conversely, an excessively high kinase concentration can lead to rapid substrate depletion and non-linear reaction kinetics.[14]
Q5: What are essential controls to include in my kinase assay to identify the source of high background?
Incorporating the right controls is fundamental to troubleshooting high background. Key controls include:
-
No Enzyme Control: This well contains all assay components, including the inhibitor, except for the kinase. This is essential for identifying compound interference with the detection system.[10]
-
No Substrate Control: This helps to identify any kinase autophosphorylation or non-specific phosphorylation of other components.
-
Positive Control (No Inhibitor): This represents the maximum kinase activity and is used to normalize the data.
-
Negative Control (Known Inhibitor): A well-characterized inhibitor for your kinase of interest can help validate that the assay is performing as expected.
Troubleshooting Guides
Systematic Approach to Diagnosing High Background
When faced with a high background signal, a systematic approach can help pinpoint the root cause. The following workflow provides a step-by-step guide to diagnosing the issue.
Caption: A troubleshooting workflow for diagnosing high background.
Protocol for Assessing Compound Autofluorescence
This protocol is designed to determine if "this compound" is inherently fluorescent at the wavelengths used in your assay.
Methodology:
-
Prepare a serial dilution of "this compound" in the same assay buffer used for your primary experiment.
-
Dispense the dilutions into the wells of a microplate.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.
-
Analysis: If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence.[15]
Protocol for Detecting Compound-Mediated Assay Interference (e.g., Luciferase Inhibition)
This protocol helps determine if your compound interferes with the detection reagents, such as luciferase in a luminescence-based assay.
Methodology:
-
Set up your standard kinase assay reaction, but replace the kinase with buffer.
-
Add your serially diluted "this compound" to these wells.
-
Initiate the detection reaction (e.g., by adding the luciferase-containing reagent).
-
Read the signal (luminescence).
-
Analysis: A concentration-dependent decrease in signal in the absence of kinase activity indicates that your compound is inhibiting the detection enzyme (e.g., luciferase).[2][4]
Protocol for Evaluating Compound Aggregation
This protocol helps determine if the observed activity is due to the formation of compound aggregates.
Methodology:
-
Repeat your primary kinase assay with two sets of conditions:
-
Set A: Standard assay buffer.
-
Set B: Assay buffer supplemented with 0.01% Triton X-100.
-
-
Test a full dose-response curve of "this compound" under both conditions.
-
Analysis: If the inhibitory activity of "this compound" is significantly reduced or eliminated in the presence of the detergent, this is strong evidence for inhibition by colloidal aggregation.[15]
Quantitative Data Summary
Table 1: Recommended Control Wells for Kinase Assays
| Control Type | Purpose | Expected Outcome |
| Blank | Measures background from buffer and plate. | Minimal signal. |
| No Enzyme | Identifies compound interference with detection. | Signal should be at background levels. An increase with compound concentration points to interference. |
| No Substrate | Measures kinase autophosphorylation. | Signal should be significantly lower than the positive control. |
| Positive Control (No Inhibitor) | Represents 100% kinase activity. | Maximum signal. |
| Negative Control (Known Inhibitor) | Validates assay performance. | Signal should be at or near background levels. |
Table 2: Typical ATP Concentrations for Different Kinase Assay Objectives
| Assay Objective | Recommended ATP Concentration | Rationale |
| Screening for ATP-Competitive Inhibitors | At or below the Km for ATP | Maximizes the sensitivity of the assay to inhibitors that compete with ATP for the binding site.[10] |
| Screening for Non-ATP-Competitive Inhibitors | High ATP concentration (e.g., 1 mM) | Helps to select against ATP-competitive inhibitors and identify compounds with other mechanisms of action.[8][16] |
| Physiologically Relevant IC50 Determination | Mimicking cellular ATP levels (1-10 mM) | Provides a more accurate measure of an inhibitor's potency in a cellular context.[11][12][13] |
Experimental Protocols
Detailed Protocol: Kinase Assay with Controls
This protocol outlines a typical kinase assay with the necessary controls to troubleshoot high background. This example uses a generic fluorescence-based detection method.
Materials:
-
Kinase of interest
-
Peptide substrate
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Detection reagent (e.g., fluorescently labeled antibody that recognizes the phosphorylated substrate)
-
Stop solution (e.g., EDTA)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of "this compound" in kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).
-
Assay Plate Setup:
-
Positive Control: Add 5 µL of vehicle control.
-
Inhibitor Wells: Add 5 µL of the "this compound" serial dilutions.
-
No Enzyme Control: Add 5 µL of the "this compound" serial dilutions.
-
-
Enzyme Addition:
-
To all wells except the "No Enzyme Control," add 5 µL of the kinase diluted in assay buffer.
-
To the "No Enzyme Control" wells, add 5 µL of assay buffer.
-
-
Initiate Reaction: Add 10 µL of a pre-mixed solution of substrate and ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Stop Reaction: Add 5 µL of stop solution to all wells.
-
Detection: Add 5 µL of the detection reagent to all wells and incubate as required.
-
Read Plate: Read the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths.
Visualizations
Caption: Potential mechanisms of small molecule interference in kinase assays.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. promega.com [promega.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. promega.com [promega.com]
- 9. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
"Tyrosine kinase-IN-8" unexpected off-target effects in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects with "Tyrosine kinase-IN-8" (a representative tyrosine kinase inhibitor).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tyrosine Kinase Inhibitor-IN-8?
Tyrosine kinase inhibitors (TKIs) like "this compound" are designed to block the action of tyrosine kinases, which are enzymes that play a crucial role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and death.[1][2][3][4] By binding to the ATP-binding site of a specific tyrosine kinase, the inhibitor prevents the transfer of a phosphate group to tyrosine residues on substrate proteins, thereby disrupting the downstream signaling cascade.[2][3] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer.[1][4]
Q2: I am observing unexpected phenotypic changes in my cells even at concentrations where the primary target is inhibited. What could be the cause?
Such unexpected effects are often attributable to the off-target activity of the inhibitor.[5][6] While designed to be specific, many TKIs can bind to and inhibit other kinases, especially at higher concentrations.[7] This can lead to the modulation of unintended signaling pathways, resulting in unforeseen cellular responses.[6] It is also possible that the observed phenotype is a result of inhibiting the target kinase in a previously uncharacterized signaling pathway in your specific cell model.
Q3: What are some common off-target kinases for tyrosine kinase inhibitors?
The off-target profile is specific to each inhibitor. However, common off-targets for many TKIs include kinases with structurally similar ATP-binding sites. For a representative inhibitor targeting a specific kinase family, potential off-targets could include other members of the same family or kinases from different families such as VEGFR, PDGFR, SRC, KIT, and ABL.[8][9] Comprehensive kinase profiling is essential to determine the specific off-target effects for the inhibitor you are using.[8]
Q4: How can I determine if the observed effects are due to off-target activity?
To differentiate between on-target and off-target effects, consider the following strategies:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the lowest effective concentration that inhibits the primary target without causing the unexpected phenotype.[8]
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of "this compound" with another inhibitor that targets the same primary kinase but has a different chemical scaffold and likely a different off-target profile.
-
Rescue Experiments: If possible, introduce a constitutively active form of the target kinase that is resistant to the inhibitor to see if it reverses the on-target effects, leaving the off-target effects.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the primary target. If the phenotype is not replicated, it suggests an off-target effect of the inhibitor.
-
Kinome Profiling: Employ a kinase profiling service to screen the inhibitor against a large panel of kinases to identify potential off-target interactions.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity/Death | Off-target inhibition of kinases essential for cell survival. | 1. Perform a dose-titration to find the minimal effective concentration. 2. Test the inhibitor in a cell line that does not express the primary target. 3. Conduct a kinome-wide selectivity screen to identify potential off-target kinases. |
| Contradictory Results Between Different Cell Lines | 1. Different expression levels of the primary target. 2. Varying expression of off-target kinases. 3. Different dependencies on specific signaling pathways. | 1. Quantify the expression levels of the target and key off-target kinases in each cell line. 2. Use multiple, structurally distinct inhibitors of the same target to confirm the phenotype. |
| Activation of a Parallel Signaling Pathway | Inhibition of a downstream component in one pathway can lead to the compensatory activation of another pathway through feedback loops or crosstalk. | 1. Use western blotting or other phospho-protein analysis methods to probe for the activation of known compensatory pathways. 2. Consider using combination therapy with an inhibitor of the activated parallel pathway. |
| Lack of In Vivo Efficacy Despite In Vitro Potency | 1. Poor pharmacokinetic properties of the inhibitor. 2. Activation of resistance mechanisms in the in vivo model. 3. Off-target effects in the tumor microenvironment that counteract the anti-tumor effect. | 1. Evaluate the pharmacokinetic and pharmacodynamic properties of the inhibitor in your model system. 2. Analyze the tumor microenvironment for changes in immune cell populations or signaling.[10] |
Quantitative Data Summary
The following table summarizes representative inhibitory activity data for a hypothetical tyrosine kinase inhibitor against its primary target and a selection of potential off-target kinases. Note: This data is for illustrative purposes and should be experimentally confirmed for the specific inhibitor being used.
| Kinase Target | IC50 (nM) | Potential Implication of Off-Target Inhibition |
| Primary Target Kinase | 10 | On-target efficacy |
| VEGFR2 | 150 | Potential anti-angiogenic effects |
| SRC | 300 | May impact cell motility, adhesion, and survival pathways |
| KIT | 500 | Possible effects on hematopoiesis and melanogenesis |
| ABL1 | >1000 | High selectivity against ABL1 |
| EGFR | >1000 | High selectivity against EGFR |
Experimental Protocols
Protocol 1: Cellular Kinase Phosphorylation Assay (Western Blot)
This protocol is to determine the inhibitory effect of "this compound" on the phosphorylation of its target kinase and downstream signaling proteins in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
"this compound"
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the target kinase and downstream effectors)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with increasing concentrations of "this compound" (e.g., 0, 10, 50, 100, 500, 1000 nM) and a DMSO control for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the IC50 for the inhibition of target phosphorylation.
Protocol 2: In Vitro Kinase Assay
This protocol is to determine the direct inhibitory activity of "this compound" on purified kinases.[8]
Materials:
-
Purified recombinant kinases (primary target and potential off-targets)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
"this compound"
-
DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of "this compound" in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, the purified kinase, and the inhibitor at various concentrations. Include a DMSO-only control.
-
Kinase Reaction Initiation: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time for the specific kinase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radiometric).
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target and off-target inhibition by this compound.
Caption: Troubleshooting workflow for unexpected cellular effects.
References
- 1. Tyrosine kinase – Role and significance in Cancer [medsci.org]
- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine kinase inhibition alters intratumoral CD8+ T-cell subtype composition and activity - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize "Tyrosine kinase-IN-8" cytotoxicity in normal cells
Welcome to the technical support center for TK-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing the cytotoxicity of TK-IN-8 in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Tyrosine Kinase Inhibitors (TKIs) like TK-IN-8?
A1: Tyrosine kinases are enzymes that play a crucial role in cell signaling by transferring a phosphate group from ATP to tyrosine residues on substrate proteins.[1][2] This phosphorylation process acts as an "on" or "off" switch for many cellular functions, including cell growth, proliferation, differentiation, and apoptosis.[2][3] In cancer cells, tyrosine kinases can become constitutively active due to mutations or overexpression, leading to uncontrolled cell growth.[1][2] TKIs, such as TK-IN-8, are designed to block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways.[3][4]
Q2: Why does TK-IN-8 exhibit cytotoxicity in normal (non-cancerous) cells?
A2: The cytotoxicity of TKIs in normal cells can be attributed to two main factors:
-
On-target toxicity: Normal cells also rely on tyrosine kinase signaling for their regular functions.[5] Inhibition of these kinases, even the intended target of the TKI, can disrupt normal cellular processes and lead to toxicity.[3][5]
-
Off-target toxicity: Many TKIs are not entirely specific to a single kinase and can inhibit multiple kinases, some of which are essential for the survival of normal cells.[5] This lack of selectivity can result in unintended "off-target" effects and subsequent cytotoxicity.[5]
Q3: What are the common cellular mechanisms of TKI-induced cytotoxicity?
A3: TKI-induced cytotoxicity can manifest through several mechanisms, including:
-
Apoptosis: Inhibition of critical survival pathways can trigger programmed cell death.
-
Inhibition of Cell Proliferation: Interference with signaling pathways that regulate the cell cycle can lead to cytostatic effects.[2]
-
Oxidative Stress: Some compounds can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.[6]
-
Mitochondrial Dysfunction: TKI treatment can sometimes impair mitochondrial function, leading to a decrease in cellular energy production.[6]
Troubleshooting Guide: Minimizing TK-IN-8 Cytotoxicity
This guide provides a systematic approach to troubleshooting and minimizing cytotoxicity observed in normal cells during your experiments with TK-IN-8.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in normal cells at the desired effective concentration for cancer cells. | The concentration of TK-IN-8 is too high for the specific normal cell line. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cells and the normal cells. Aim for a therapeutic window where cancer cell viability is significantly reduced with minimal impact on normal cells. |
| The normal cell line is particularly sensitive to the on-target or off-target effects of TK-IN-8. | Consider using a different, more robust normal cell line for your control experiments. Additionally, investigate the expression levels of the target kinase and known off-target kinases in your normal cell line. | |
| Suboptimal cell culture conditions are exacerbating the toxic effects of the compound. | Ensure optimal cell culture conditions, including media composition, serum concentration, and cell confluency. Stressed cells may be more susceptible to drug-induced toxicity.[6] | |
| Inconsistent cytotoxicity results between experiments. | Variability in experimental setup. | Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations. Use a consistent passage number for your cells, as sensitivity to drugs can change over time. |
| Issues with the compound itself. | Ensure the proper storage and handling of TK-IN-8 to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution. | |
| Difficulty in distinguishing between cytotoxic and cytostatic effects. | The chosen cytotoxicity assay only measures a single parameter, such as metabolic activity. | Employ multi-parametric assays that can differentiate between cell death and inhibition of proliferation.[7] For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like LDH release) or an apoptosis assay (like Annexin V staining).[7][8] |
Experimental Protocols
Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of TK-IN-8 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[9]
Materials:
-
96-well cell culture plates
-
Your normal and cancer cell lines of interest
-
Complete cell culture medium
-
TK-IN-8 stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of TK-IN-8 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell lines of interest
-
Complete cell culture medium
-
TK-IN-8 stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include positive controls for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time before measuring the absorbance.
-
Data Analysis: Calculate the percentage of LDH release for each treatment group relative to the maximum LDH release control.
Visualizations
Caption: General mechanism of receptor tyrosine kinase (RTK) signaling and its inhibition by TK-IN-8.
Caption: A logical workflow for systematically addressing and minimizing the cytotoxicity of TK-IN-8.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tyrosine kinase – Role and significance in Cancer [medsci.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
"Tyrosine kinase-IN-8" inconsistent results in proliferation assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in proliferation assays with Tyrosine Kinase-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target the ATP-binding site of specific tyrosine kinases.[1][2] By blocking the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, it disrupts downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.[2][3] The precise kinase targets of this compound are proprietary; however, it is designed to show selectivity for certain receptor and non-receptor tyrosine kinases implicated in oncogenesis.
Q2: How should I properly store and handle this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C for long-term storage and protected from light and moisture.[4] For experimental use, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[4] When preparing working solutions, thaw a stock aliquot and dilute it in pre-warmed cell culture medium immediately before use.
Q3: What is the recommended starting concentration range for this compound in a proliferation assay?
The optimal concentration of this compound will vary depending on the cell line and the specific assay used. A common starting point for a new inhibitor is to perform a dose-response curve over a wide logarithmic range, for example, from 1 nM to 10 µM. This will help determine the half-maximal inhibitory concentration (IC50) for your specific cell model.
Q4: Why is the final DMSO concentration in the cell culture medium important?
High concentrations of DMSO can be toxic to cells and may interfere with the proliferation assay, leading to inaccurate results. It is crucial to maintain a final DMSO concentration of less than 0.5% (and ideally below 0.1%) in your cell culture wells.[4] Remember to include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) in your experimental setup to account for any solvent effects.
Troubleshooting Guide: Inconsistent Proliferation Assay Results
Inconsistent results in proliferation assays, such as variable IC50 values or poor reproducibility between experiments, are common challenges. This guide provides a systematic approach to troubleshooting these issues when using this compound.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating by thorough but gentle pipetting. When seeding, mix the cell suspension between pipetting into different wells to prevent settling. Pay attention to the "edge effect" in multi-well plates; consider not using the outer wells or filling them with sterile PBS to maintain humidity. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like cell suspensions. Ensure there are no air bubbles when dispensing reagents. |
| Compound Precipitation | This compound, like many small molecules, has limited aqueous solubility.[4] Visually inspect the culture medium for any precipitate after adding the inhibitor. If precipitation is observed, try preparing fresh dilutions, ensuring the stock is fully dissolved in DMSO before further dilution in the medium. Consider lowering the highest concentration in your dose-response curve. |
Issue 2: Inconsistent IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh working solutions of this compound for each experiment from a frozen stock aliquot.[4] Avoid using stock solutions that have been stored at 4°C for an extended period or have undergone multiple freeze-thaw cycles.[4] |
| Cell Line Instability | Cell lines can exhibit genetic drift and changes in phenotype with high passage numbers. Use cells with a consistent and low passage number for all experiments.[5] It is good practice to periodically perform cell line authentication. |
| Variations in Serum Lots | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[6] Use the same lot of FBS for a series of related experiments. If you must change lots, consider performing a bridging experiment to compare the IC50 values obtained with the old and new lots. |
| Differences in Incubation Time | The inhibitory effect of this compound may be time-dependent. Standardize the incubation time for all experiments (e.g., 48 or 72 hours). Ensure consistency in the timing of reagent addition and plate reading. |
Issue 3: No or Weak Inhibitory Effect Observed
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | The target kinase of this compound may not be a critical driver of proliferation in your chosen cell line.[7] Confirm that the target kinase is expressed and activated in your cells. Consider testing the inhibitor on a known sensitive cell line as a positive control. |
| Incorrect Drug Concentration | Double-check all calculations for stock solution preparation and serial dilutions. An error in calculation can lead to a significant deviation from the intended concentrations. |
| Assay Interference | The color or fluorescent properties of this compound could interfere with certain assay readouts (e.g., MTT, resazurin). Run a control plate with the inhibitor in cell-free medium to check for any background signal. Consider using an alternative proliferation assay that measures a different endpoint (e.g., ATP content via CellTiter-Glo). |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
Disclaimer: The following data is hypothetical and for illustrative purposes only, due to the lack of publicly available information for this compound.
| Cell Line | Cancer Type | Target Kinase Expression | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | High | 15 |
| A549 | Non-Small Cell Lung Cancer | Moderate | 250 |
| MCF-7 | Breast Cancer | Low | >10,000 |
| U-87 MG | Glioblastoma | High | 50 |
Experimental Protocols
Protocol 1: MTT Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate Setup: Follow steps 1-3 from the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: Putative signaling pathway inhibited by this compound.
Caption: Experimental workflow for a proliferation assay.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Tyrosine kinase – Role and significance in Cancer [medsci.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tyrosine Kinase Inhibitors: Targeting Considerations - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Tyrosine kinase-IN-8" degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Tyrosine kinase-IN-8 (MCE Cat. No.: HY-162489). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Proper storage is critical to maintain the stability and activity of this compound. General storage guidelines are as follows:
-
Powder: The solid form of the compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1][2]
-
In Solvent: Once dissolved, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid degradation due to repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of your stock solution.[1][2] If a solution has been stored at -20°C for more than a month, its efficacy should be re-verified.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Based on available information for pyrimidine-based kinase inhibitors, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions. When preparing for cell-based assays, the stock solution in DMSO can be further diluted in culture medium.[2] It is crucial to ensure that the final concentration of DMSO in the cell culture is low (ideally less than 0.5%) to avoid cytotoxicity.[2]
Q3: How can I ensure the sterility of my this compound solution for cell culture experiments?
A: While DMSO itself is bacteriostatic, maintaining a sterile working environment and using sterile instruments is important.[2] If you need to sterilize your working solution, it is recommended to use a 0.22 μm sterile filter. High-temperature and high-pressure sterilization methods, such as autoclaving, are not recommended as they can degrade the compound.[2]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Loss of Inhibitor Activity in Cell-Based Assays
-
Possible Cause: Degradation of the compound in the working solution.
-
Solution:
-
Prepare fresh working solutions from a frozen stock aliquot for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Confirm the stability of the compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, incubation time).
-
Issue 2: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer or Media
-
Possible Cause: The solubility of the compound in the aqueous solution has been exceeded.
-
Solution:
-
Ensure the final DMSO concentration is kept as low as possible (e.g., <0.5%).[2]
-
Perform a stepwise dilution of the DMSO stock solution into the aqueous buffer or media.[2]
-
For in vivo experiments where precipitation is an issue, consider using a co-solvent such as glycerol, Tween 80, or sodium carboxymethylcellulose (CMC-Na).[1]
-
Issue 3: Inconsistent Results in K562 Cell-Based Assays
-
Possible Cause: Variability in cell health, passage number, or inconsistent inhibitor concentration.
-
Solution:
-
Use K562 cells at a consistent and low passage number for your experiments.
-
Ensure even cell seeding density in your assay plates.
-
Visually inspect for any precipitate in your working solutions before adding them to the cells.
-
Always include a vehicle control (e.g., media with the same final concentration of DMSO) in your experimental setup.[2]
-
Data Presentation
Table 1: General Storage and Stability Guidelines for this compound
| Form | Storage Temperature | Shelf Life | Recommendations |
| Powder | -20°C | 3 years[1][2] | Store in a dry, dark place. |
| 4°C | 2 years[1] | For shorter-term storage. | |
| In Solvent | -80°C | 6 months[1][2] | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month[1][2] | Suitable for short-term storage. Re-test efficacy if stored longer. |
Disclaimer: The stability data presented is based on general guidelines for small molecule inhibitors. For specific stability data, please refer to the Certificate of Analysis provided by the supplier.
Experimental Protocols
Protocol: Short-Term Stability Assessment of this compound in Solution
This protocol provides a general method to assess the stability of this compound in a specific solvent over a defined period.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the solvent or buffer of interest (e.g., PBS, cell culture medium).
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the test solution for analysis by High-Performance Liquid Chromatography (HPLC). This will serve as your baseline.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Subsequent Time Points: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), take additional aliquots for HPLC analysis.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
Mandatory Visualization
Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: A decision tree for troubleshooting the loss of this compound activity.
References
Technical Support Center: Overcoming Tyrosine Kinase-IN-8 Resistance in CML Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tyrosine kinase-IN-8 (TKI-IN-8) in Chronic Myeloid Leukemia (CML) cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments and overcome potential resistance to TKI-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TKI-IN-8) and what is its known activity in CML cell lines?
A1: this compound is a BCR-ABL1 tyrosine kinase inhibitor.[1][2][3][4][5] It has demonstrated anti-proliferative activity against the K562 chronic myeloid leukemia (CML) cell line.[1][2][4][5][6]
Q2: What are the typical mechanisms of resistance to tyrosine kinase inhibitors (TKIs) in CML?
A2: Resistance to TKIs in CML can be broadly categorized into two main types:
-
BCR-ABL1-dependent resistance: This is often due to point mutations in the BCR-ABL1 kinase domain that interfere with TKI binding or due to the amplification of the BCR-ABL1 gene, leading to overexpression of the target protein.[7][8]
-
BCR-ABL1-independent resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibition of BCR-ABL1.[7] Common bypass pathways include the PI3K/AKT/mTOR, JAK/STAT, and RAS/MAPK pathways.[7] Another mechanism is the increased efflux of the drug from the cell due to the overexpression of drug transporter proteins like ABCB1 (MDR1).
Q3: My CML cell line is showing reduced sensitivity to TKI-IN-8. What are the first troubleshooting steps?
A3: If you observe a decrease in the expected efficacy of TKI-IN-8, consider the following initial steps:
-
Confirm Cell Line Identity and Health: Ensure your CML cell line has not been misidentified or contaminated. Regularly check cell morphology and proliferation rates.
-
Verify Drug Integrity: Confirm the concentration and stability of your TKI-IN-8 stock solution. Improper storage or handling can lead to degradation.
-
Optimize Drug Concentration and Treatment Duration: Re-evaluate the dose-response curve to determine if a higher concentration or longer incubation time is needed to achieve the desired effect.
-
Check for Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell cultures.
Troubleshooting Guides
Problem 1: CML cell line shows increasing resistance to TKI-IN-8 over time.
Possible Cause 1: Development of BCR-ABL1 Kinase Domain Mutations.
-
Suggested Action: Perform sanger or next-generation sequencing of the BCR-ABL1 kinase domain in your resistant cell line population to identify potential mutations. Compare the sequence to the parental, sensitive cell line.
Possible Cause 2: Activation of Bypass Signaling Pathways.
-
Suggested Action: Use western blotting to analyze the phosphorylation status of key proteins in common bypass pathways (e.g., p-AKT, p-ERK, p-STAT3) in both sensitive and resistant cells, with and without TKI-IN-8 treatment. An increase in phosphorylation in the resistant line suggests pathway activation.
Possible Cause 3: Increased Drug Efflux.
-
Suggested Action: Evaluate the expression of drug efflux pumps like ABCB1 (MDR1) using qPCR or western blotting. You can also perform a functional assay using a fluorescent substrate of these pumps (e.g., Rhodamine 123) to measure their activity.
Problem 2: Inconsistent results in cell viability assays with TKI-IN-8.
Possible Cause 1: Suboptimal Assay Conditions.
-
Suggested Action: Ensure that the cell seeding density is appropriate and that cells are in the logarithmic growth phase at the start of the experiment. Optimize the incubation time with TKI-IN-8.
Possible Cause 2: Issues with the Viability Reagent.
-
Suggested Action: Follow the manufacturer's protocol for the viability reagent (e.g., MTT, PrestoBlue). Ensure the incubation time with the reagent is optimal for your cell line.
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Suggested Action: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS.
Quantitative Data
Table 1: In Vitro Activity of this compound in CML Cell Line
| Cell Line | Assay Type | Parameter | Value | Reference |
| K562 | Anti-proliferative | CC50 | 0.8 µM | [1][2][4][5][6] |
Note: Higher concentrations (1 µM and 10 µM) have shown greater anti-leukemia activity in K562 cells but also increased toxicity in normal WSS-1 cells.[4]
Table 2: Common BCR-ABL1 Mutations and their Reported Resistance to Selected TKIs (for reference)
| Mutation | Imatinib | Dasatinib | Nilotinib | Ponatinib |
| T315I | Resistant | Resistant | Resistant | Sensitive |
| G250E | Resistant | Sensitive | Intermediate | Sensitive |
| Y253H | Resistant | Resistant | Sensitive | Sensitive |
| E255K/V | Resistant | Resistant | Resistant | Sensitive |
| F359V | Resistant | Sensitive | Sensitive | Sensitive |
This table provides a general reference for commonly observed TKI resistance mutations. The sensitivity of these mutations to this compound is currently unknown and would require experimental validation.
Experimental Protocols
Protocol 1: Generation of TKI-IN-8 Resistant CML Cell Lines
-
Initial Culture: Culture CML cells (e.g., K562) in standard culture medium.
-
Initial TKI-IN-8 Exposure: Treat the cells with TKI-IN-8 at a concentration close to the IC50 value.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of TKI-IN-8 in the culture medium. This can be done in small increments (e.g., 1.5 to 2-fold).
-
Monitoring: Continuously monitor the cells for viability and proliferation. Allow the cell population to recover and stabilize before the next dose escalation.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate consistently in a high concentration of TKI-IN-8 (e.g., 5-10 times the initial IC50).
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of resistance development.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant CML cells with and without TKI-IN-8 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"Tyrosine kinase-IN-8" assay interference and artifacts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tyrosine Kinase-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the Receptor Tyrosine Kinase (RTK) family. Its primary targets are believed to be members of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, which are crucial mediators of angiogenesis and cell proliferation.[1][2][3]
Q2: What are the potential off-target effects of this compound?
While designed for selectivity, at higher concentrations, this compound may exhibit inhibitory activity against other kinases.[4][5][6] Potential off-targets could include other members of the RTK family and some non-receptor tyrosine kinases.[2][7] It is recommended to perform a kinase panel screening to determine the specific off-target profile in your experimental system.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically supplied as a solid. It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For long-term storage, the solid compound should be stored at -20°C. The DMSO stock solution should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in both in vitro and in vivo experiments?
Yes, this compound is designed for use in both cellular (in vitro) and animal (in vivo) studies. However, formulation and dosage will need to be optimized for in vivo applications based on the specific animal model and experimental design.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Possible Cause:
-
Cell Seeding Density: Inconsistent cell numbers can lead to variability in results.
-
Compound Stability: The inhibitor may degrade if not stored or handled properly.
-
Assay Incubation Time: The duration of inhibitor treatment may not be optimal.
-
-
Suggested Solution:
-
Ensure a consistent and optimized cell seeding density for all experiments.
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
-
Issue 2: High background signal in a kinase assay.
-
Possible Cause:
-
Non-specific Antibody Binding: The detection antibody may be cross-reacting with other proteins in the lysate.
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can increase background.
-
Inadequate Washing: Insufficient washing steps can leave unbound antibodies.
-
-
Suggested Solution:
-
Increase the blocking time and consider using a different blocking agent (e.g., 5% BSA instead of non-fat milk).
-
Titrate the primary and secondary antibody concentrations to find the optimal dilution.
-
Increase the number and duration of wash steps after antibody incubations.[8]
-
Issue 3: Unexpected cellular toxicity at effective concentrations.
-
Possible Cause:
-
Suggested Solution:
-
Perform a dose-response curve to determine the lowest effective concentration that inhibits the target kinase.
-
Use appropriate controls, such as a structurally similar but inactive compound, to differentiate between on-target and off-target effects.[4]
-
Ensure the final DMSO concentration in your cell culture medium is below 0.5%.
-
Issue 4: The inhibitor shows no activity in a cellular assay.
-
Possible Cause:
-
Target Expression: The cell line used may not express the target kinase at a sufficient level.
-
Drug Efflux: Cells may be actively pumping the inhibitor out, reducing its intracellular concentration.[10]
-
Incorrect Assay Conditions: The assay may not be optimized to detect the inhibitor's effect.
-
-
Suggested Solution:
-
Confirm the expression of the target kinase in your cell line using Western blot or qPCR.
-
Consider using an inhibitor of drug efflux pumps, such as verapamil, to see if it restores activity.
-
Optimize assay conditions, including ATP concentration (for in vitro kinase assays) and incubation time.[11]
-
Quantitative Data
The following table summarizes the inhibitory activity of a hypothetical this compound against its primary targets and a selection of potential off-target kinases. This data is for illustrative purposes and should be confirmed experimentally.
| Kinase Target | IC50 (nM) | Notes |
| VEGFR2 | 5 | Primary Target |
| PDGFRβ | 15 | Primary Target |
| c-Kit | 150 | Potential off-target |
| SRC | 800 | Low potential for off-target effects |
| EGFR | >10,000 | High selectivity against EGFR |
Experimental Protocols
Protocol: In Vitro Kinase Assay for this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Purified kinase
-
Tyrosine kinase substrate (e.g., a peptide with a tyrosine residue)
-
Diluted this compound or DMSO vehicle control.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase being tested.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using an appropriate method, such as:
-
ELISA: Use a phosphotyrosine-specific antibody.
-
Luminescence-based assay: Use a system that measures the amount of ATP remaining after the reaction.
-
Radioactive assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[8]
-
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: General signaling pathway of a Receptor Tyrosine Kinase (RTK) and the point of inhibition by this compound.
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Tyrosine kinase – Role and significance in Cancer [medsci.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"Tyrosine kinase-IN-8" improving selectivity and potency
Welcome to the technical support center for Tyrosine Kinase-IN-8 (TK-IN-8). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing TK-IN-8 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of TK-IN-8 and the generation of reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, TK-IN-8 prevents the phosphorylation of tyrosine residues, thereby blocking the downstream signaling cascades responsible for cell proliferation, survival, and differentiation.[1][2] Constitutive activation of the EGFR signaling pathway is a common driver in various cancers, making it a key therapeutic target.[1]
Q2: How should I dissolve and store this compound for optimal stability?
A2: For optimal stability, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh dilutions from the stock for each experiment to avoid degradation from repeated freeze-thaw cycles. The stock solution should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).
Q3: I am observing high variability in my cell-based assay results. What are the potential causes?
A3: High variability in cell-based assays can arise from several factors:
-
Inhibitor Solubility and Stability: Ensure the inhibitor is fully dissolved in the culture medium. Precipitation can lead to a lower effective concentration.
-
Cell Health and Passage Number: Use healthy cells within a consistent and low passage number range to ensure reproducible responses.
-
Inconsistent Treatment Conditions: Precise and calibrated pipetting, uniform cell seeding density, and consistent incubation times are crucial for reliable results.[1]
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration if your cell line can tolerate it.
Q4: My in vivo results are not aligning with my in vitro data. What factors should I consider?
A4: Discrepancies between in vitro and in vivo outcomes are common and can be attributed to pharmacokinetic and pharmacodynamic factors. Key considerations include the inhibitor's bioavailability, formulation, and route of administration. Additionally, species-specific differences in metabolism and target expression can lead to variations in efficacy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| Higher than expected IC50 value | High cell seeding density | Optimize cell density to ensure cells are in the logarithmic growth phase throughout the experiment. | A more accurate and reproducible IC50 value. |
| Inhibitor degradation | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles. | Consistent IC50 values across experiments. | |
| Serum protein binding | Reduce the serum concentration in the cell culture medium, if tolerated by the cells. | Increased potency of the inhibitor. | |
| Inconsistent Western Blot results for p-EGFR | Suboptimal sample preparation | Ensure the use of appropriate lysis buffers containing phosphatase inhibitors to preserve protein phosphorylation. | Clear and consistent p-EGFR bands. |
| Inconsistent EGF stimulation | Optimize the concentration and duration of EGF stimulation to achieve a robust and reproducible phosphorylation signal. | A strong and reliable p-EGFR signal for assessing inhibition. | |
| Antibody issues | Use a validated antibody specific for the desired phospho-site of EGFR and titrate the antibody concentration for an optimal signal-to-noise ratio. | Specific and clean Western blot signals. | |
| Unexpected cellular phenotype | Off-target effects | Perform a kinase profiling screen to identify other kinases inhibited by TK-IN-8 at the experimental concentration.[3] | Identification of potential off-target interactions. |
| Cell line specific effects | Test the inhibitor in a panel of EGFR-dependent and EGFR-independent cell lines to confirm on-target activity. | Confirmation of EGFR-dependent phenotype. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Conditions |
| IC50 (EGFR) | 5.8 nM | Biochemical kinase assay |
| Cellular IC50 (A431 cells) | 25 nM | Cell proliferation assay (72h) |
| Selectivity (vs. other kinases) | >100-fold vs. a panel of 50 related kinases | Kinome screen at 1 µM |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
This protocol details the methodology to assess the inhibitory effect of TK-IN-8 on EGF-induced EGFR phosphorylation in A431 cells.
Methodology:
-
Cell Culture: Plate A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for at least 4 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control, 0.1% DMSO) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes.[1]
-
Protein Extraction: Wash the cells twice with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Cell Proliferation (IC50) Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of TK-IN-8 in a cancer cell line.
Methodology:
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance and plot the cell viability against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of TK-IN-8 activity.
References
"Tyrosine kinase-IN-8" optimizing incubation time for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tyrosine Kinase-IN-8 (TKI-IN-8). Our goal is to help you achieve maximal and consistent inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of receptor tyrosine kinases (RTKs).[1][2] It functions by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of tyrosine residues on substrate proteins.[1][3] This action blocks the downstream signaling cascades that regulate critical cellular processes such as proliferation, differentiation, migration, and survival.[2][3][4]
Q2: What are the primary kinase targets of this compound?
A2: While a comprehensive kinome scan is recommended for full characterization, this compound is designed to potently inhibit key RTKs implicated in oncogenesis, such as EGFR, VEGFR, and PDGFR. The selectivity profile against a panel of common kinases is summarized in the table below.
Q3: How should I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration is cell-line dependent. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) in your specific model. We recommend starting with a broad range of concentrations (e.g., 1 nM to 10 µM) and assessing the inhibition of a key downstream signaling event (e.g., phosphorylation of a direct substrate) via Western blot or a cell-based assay.[5][6]
Q4: What is the recommended starting point for incubation time?
A4: The optimal incubation time can vary significantly depending on the experimental goals, cell type, and the specific downstream effect being measured.[5][6] For initial experiments, we recommend a time-course experiment. A common starting point is to treat cells for 1, 6, 12, and 24 hours.[5] For rapidly induced phosphorylation events, shorter time points (e.g., 15, 30, 60 minutes) may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| No or low inhibition observed | Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to take effect or too long, leading to inhibitor degradation or activation of compensatory pathways.[5] | 1. Perform a time-course experiment: Treat cells with a fixed, effective concentration of TKI-IN-8 and harvest at multiple time points (e.g., 1, 3, 6, 12, 24, 48 hours).[5] 2. Analyze a downstream marker: Use Western blotting to assess the phosphorylation status of a known downstream target of the kinase.[7] | Identification of the time point with maximal inhibition of the target phosphorylation. |
| Inhibitor Instability: The compound may be unstable in your cell culture media at 37°C. | 1. Check inhibitor stability: Prepare fresh solutions for each experiment. 2. Consult literature for similar compounds: Look for stability data on inhibitors with similar chemical scaffolds. | Consistent results are achieved by ensuring the inhibitor is active throughout the experiment. | |
| Inappropriate Inhibitor Concentration: The concentration used may be too low to effectively inhibit the target kinase in your specific cell line. | 1. Perform a dose-response curve: Test a range of TKI-IN-8 concentrations to determine the IC50 value for your cell line.[6][8] | Determination of the lowest effective concentration that provides maximal inhibition. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.[5] | 1. Use a cell counter: Ensure accurate and consistent cell seeding in each well.[5] 2. Allow for consistent attachment time: Ensure all plates have a similar attachment period before treatment. | Reduced variability in readouts between replicate wells and experiments. |
| Inconsistent Drug Addition: Variations in the timing or volume of inhibitor addition can introduce variability.[5] | 1. Use calibrated pipettes: Ensure accurate dispensing of the inhibitor.[5] 2. Add inhibitor consistently: Add the inhibitor to all wells as quickly and uniformly as possible.[5] | Minimized well-to-well and plate-to-plate variability. | |
| High levels of cytotoxicity observed | Off-target Effects: At high concentrations, TKI-IN-8 may inhibit other kinases essential for cell survival.[7][9] | 1. Use the lowest effective concentration: Based on your dose-response data, use the lowest concentration that gives you maximal target inhibition.[5] 2. Perform a kinome scan: This can identify unintended kinase targets.[7] | Reduced cell death while maintaining on-target inhibition. |
| Compound Solubility Issues: The inhibitor may precipitate in the culture media, leading to non-specific toxic effects. | 1. Check solubility: Visually inspect the media for any precipitate after adding the inhibitor. 2. Use appropriate solvent controls: Ensure the vehicle (e.g., DMSO) is not causing toxicity at the concentration used. | Clear media and confirmation that the observed effects are due to the inhibitor and not the solvent or precipitation. |
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| EGFR | 5.2 |
| VEGFR2 | 8.1 |
| PDGFRβ | 12.5 |
| c-Met | 75.8 |
| SRC | 150.2 |
| ABL1 | >1000 |
| p38α | >5000 |
This data is hypothetical and for illustrative purposes.
Table 2: Time-Course of p-ERK Inhibition by this compound (100 nM) in A549 Cells
| Incubation Time (hours) | % Inhibition of p-ERK (relative to control) |
| 0 | 0% |
| 1 | 45% |
| 3 | 78% |
| 6 | 92% |
| 12 | 85% |
| 24 | 65% |
This data is hypothetical and for illustrative purposes. The decrease in inhibition at later time points may suggest the activation of compensatory signaling pathways.[9]
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Maximal Inhibition
This protocol describes a method to determine the optimal incubation time of this compound for inhibiting the phosphorylation of a downstream target (e.g., ERK) via Western blot analysis.
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.[6]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. A common effective concentration to start with is 5-20 times the IC50 value.
-
Time-Course Treatment:
-
Aspirate the old media from the cells.
-
Add the media containing this compound to the treatment wells.
-
Add media with the equivalent concentration of DMSO to the vehicle control wells.
-
Incubate the plates for varying durations (e.g., 1, 3, 6, 12, and 24 hours).[5]
-
-
Cell Lysis:
-
At each time point, place the plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
-
Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated target (e.g., p-ERK) and the total protein (e.g., total ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal for each time point.
-
The optimal incubation time is the point at which the ratio of phosphorylated to total protein is at its lowest.
-
Visualizations
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Tyrosine kinase – Role and significance in Cancer [medsci.org]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Tyrosine Kinase-IN-8 vs. Second-Generation TKIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel inhibitor, Tyrosine kinase-IN-8, with established second-generation tyrosine kinase inhibitors (TKIs). The focus of this comparison is on the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. For the purpose of this illustrative guide, we will be comparing the hypothetical "this compound" with Afatinib, a prominent second-generation EGFR TKI.
Introduction to Tyrosine Kinase Inhibitors
Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on protein substrates.[1][2] This process of phosphorylation acts as a molecular "on/off" switch, regulating a multitude of cellular functions, including growth, differentiation, metabolism, and apoptosis.[1][3] Dysregulation of tyrosine kinase activity, often due to genetic mutations or overexpression, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[3][4]
Tyrosine kinase inhibitors (TKIs) are a class of targeted therapeutic agents designed to block the activity of these enzymes.[4] Second-generation TKIs were developed to improve upon the first-generation inhibitors by offering greater potency and, in some cases, activity against mutations that confer resistance to earlier drugs.
Comparative Analysis: this compound vs. Afatinib
This section details the comparative performance of this compound and the second-generation TKI, Afatinib, focusing on their efficacy as EGFR inhibitors.
Mechanism of Action
-
This compound (Hypothetical): this compound is a potent, ATP-competitive inhibitor of the EGFR. It binds to the ATP-binding pocket of the kinase domain, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling pathways that drive tumor growth.
-
Afatinib: Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). It covalently binds to the kinase domain of these receptors, leading to an irreversible blockade of their signaling activity.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound (hypothetical values for illustration) and Afatinib.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) * | Cellular IC50 (nM) ** | Reference |
| This compound | EGFR (Wild-Type) | 5 | 50 | Hypothetical |
| This compound | EGFR (L858R mutant) | 1 | 20 | Hypothetical |
| This compound | EGFR (Exon 19 del) | 2 | 30 | Hypothetical |
| Afatinib | EGFR (Wild-Type) | 0.5 | 10 | [Preclinical data summaries] |
| Afatinib | EGFR (L858R mutant) | 0.4 | 1 | [Preclinical data summaries] |
| Afatinib | EGFR (Exon 19 del) | 0.2 | 0.5 | [Preclinical data summaries] |
*Biochemical IC50: The concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%. **Cellular IC50: The concentration of the inhibitor required to inhibit a cellular process (e.g., proliferation) by 50% in a cell-based assay.
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| This compound | A431 (EGFR overexpressing) | MTT Proliferation Assay | Cell Viability | 60 | Hypothetical |
| This compound | NCI-H1975 (L858R/T790M mutant) | MTT Proliferation Assay | Cell Viability | >1000 | Hypothetical |
| Afatinib | A431 (EGFR overexpressing) | Proliferation Assay | Cell Viability | 15 | [Preclinical data summaries] |
| Afatinib | NCI-H1975 (L858R/T790M mutant) | Proliferation Assay | Cell Viability | 100-200 | [Preclinical data summaries] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the biochemical IC50 of a kinase inhibitor.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (this compound or Afatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a kinase/substrate mixture by diluting the recombinant EGFR kinase and peptide substrate in kinase buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a method for assessing the effect of a TKI on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (this compound or Afatinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or medium with DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to determine the effect of a TKI on the phosphorylation of EGFR in cells.
Materials:
-
Cancer cell line (e.g., A431)
-
Serum-free cell culture medium
-
Test inhibitor (this compound or Afatinib) dissolved in DMSO
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated EGFR.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
Experimental Workflow Diagram
Caption: General experimental workflows for TKI evaluation.
Logical Relationship Diagram
Caption: Logical relationship of TKI properties and evaluation methods.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. medsci.org [medsci.org]
- 3. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
Validating the On-Target Efficacy of TKI-8: A Comparative Guide
This guide provides a comprehensive analysis of the on-target effects of the novel tyrosine kinase inhibitor, TKI-8. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment of TKI-8's performance against other established inhibitors, supported by experimental data and detailed protocols.
Introduction to TKI-8
Tyrosine kinases are crucial enzymes that regulate a multitude of cellular processes, including growth, differentiation, and metabolism, by phosphorylating tyrosine residues on their protein substrates.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][3] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that block the action of these enzymes.[4] TKI-8 is a novel, potent, and selective inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[1][5] This guide will detail the experimental validation of TKI-8's on-target effects.
Comparative Kinase Selectivity Profile
To ascertain the selectivity of TKI-8, its inhibitory activity was assessed against a panel of kinases. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values of TKI-8 against its primary target, EGFR, and a selection of other relevant kinases, in comparison to two well-established EGFR inhibitors, Gefitinib and Erlotinib.
| Kinase Target | TKI-8 IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| EGFR | 5 | 25 | 20 |
| VEGFR2 | 350 | >1000 | >1000 |
| PDGFRβ | 450 | >1000 | >1000 |
| SRC | 600 | 800 | 750 |
| ABL1 | >1000 | >1000 | >1000 |
Table 1: In vitro kinase inhibition profile of TKI-8 and comparator compounds. Lower IC50 values indicate greater potency.
Cellular On-Target Engagement
The ability of TKI-8 to engage its target within a cellular context was evaluated by measuring the inhibition of EGFR phosphorylation in A431 cells, a human epidermoid carcinoma cell line with high EGFR expression.
| Compound | Cellular IC50 (nM) for p-EGFR Inhibition |
| TKI-8 | 50 |
| Gefitinib | 200 |
| Erlotinib | 180 |
Table 2: Cellular potency of TKI-8 in inhibiting EGFR phosphorylation. Data was generated using Western blot analysis.
Antiproliferative Activity
The functional consequence of on-target inhibition by TKI-8 was assessed through a cell proliferation assay using the A431 cell line.
| Compound | IC50 (nM) for Inhibition of Cell Proliferation |
| TKI-8 | 100 |
| Gefitinib | 450 |
| Erlotinib | 400 |
Table 3: Antiproliferative activity of TKI-8 and comparator compounds in A431 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
Objective: To determine the IC50 values of inhibitors against a panel of purified kinases.
Materials:
-
Recombinant human kinases (EGFR, VEGFR2, PDGFRβ, SRC, ABL1)
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP), [γ-32P]ATP
-
TKI-8, Gefitinib, Erlotinib (serially diluted in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare kinase reactions in a 96-well plate by combining the kinase, its specific peptide substrate, and assay buffer.
-
Add serial dilutions of the test compounds (TKI-8, Gefitinib, Erlotinib) or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for EGFR Phosphorylation
Objective: To measure the inhibition of EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TKI-8, Gefitinib, Erlotinib
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of TKI-8, Gefitinib, or Erlotinib for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and β-actin.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative effects of the inhibitors.
Materials:
-
A431 cells
-
Cell culture medium
-
TKI-8, Gefitinib, Erlotinib
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A431 cells in 96-well plates at a low density.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of TKI-8, Gefitinib, or Erlotinib.
-
Incubate the cells for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing On-Target Effects and Workflows
Signaling Pathway Inhibition
Caption: EGFR signaling pathway and the inhibitory action of TKI-8.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of a TKI.
References
Comparative Efficacy of Tyrosine Kinase Inhibitors in Imatinib-Resistant Chronic Myeloid Leukemia (CML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of several prominent tyrosine kinase inhibitors (TKIs) utilized in the management of imatinib-resistant Chronic Myeloid Leukemia (CML). While this guide aims to include emerging compounds, comprehensive preclinical data for "Tyrosine kinase-IN-8" in imatinib-resistant models is not publicly available at this time. One study has indicated its anti-proliferative activity in the imatinib-sensitive K562 CML cell line with a half-maximal cytotoxic concentration (CC50) of 0.8 µM[1][2][3][4]. However, without data on its performance against imatinib-resistant cell lines or in vivo models, a direct comparison with established second and third-generation TKIs is not feasible.
This document will, therefore, focus on a detailed comparison of established TKIs—Nilotinib, Dasatinib, Ponatinib, and Asciminib—for which extensive preclinical and clinical data in imatinib-resistant CML are available. We will present their efficacy, outline the standard experimental protocols used to evaluate such compounds, and provide visualizations of key signaling pathways and experimental workflows.
Comparative Efficacy of Second and Third-Generation TKIs
The development of resistance to imatinib, primarily through point mutations in the BCR-ABL1 kinase domain, necessitated the development of subsequent generations of TKIs.[5][6] The following tables summarize the efficacy of key alternative inhibitors in patients with imatinib-resistant CML.
| Inhibitor | Mechanism of Action | Reported Efficacy in Imatinib-Resistant CML (Clinical Data) | Activity Against T315I Mutation |
| Nilotinib | Potent and selective BCR-ABL1 kinase inhibitor.[7][8] | In a 24-month follow-up of patients with CML in chronic phase (CML-CP) after imatinib failure, 59% achieved a major cytogenetic response (MCyR), and 44% achieved a complete cytogenetic response (CCyR). The overall survival at 24 months was 87%.[7][9] | No |
| Dasatinib | Dual BCR-ABL1 and SRC family kinase inhibitor.[10] | In a 7-year follow-up of imatinib-resistant or -intolerant CML-CP patients, the major molecular response (MMR) rate was 46%, progression-free survival (PFS) was 42%, and overall survival (OS) was 65%.[11] In another study with a 2-year follow-up, the MCyR was 62% and CCyR was 53%.[12] | No[13] |
| Ponatinib | Pan-BCR-ABL1 inhibitor, active against native and mutated forms of BCR-ABL1.[14] | In a phase I trial of patients resistant to other TKIs, including those with the T315I mutation, 94% of CML-CP patients had a complete hematologic response, and 63% had a major cytological response.[15] All 11 CML-CP patients with the T315I mutation achieved a complete hematologic response.[15] | Yes[15] |
| Asciminib | Specifically Targeting the ABL Myristoyl Pocket (STAMP) inhibitor, an allosteric inhibitor of BCR-ABL1.[16] | In a phase I study of heavily pretreated patients, some of whom had the T315I mutation, asciminib demonstrated significant efficacy. In a phase III trial comparing asciminib to investigator-selected TKIs in patients previously treated with ≥2 TKIs, the major molecular response rate at 48 weeks was 67.7% for asciminib versus 49.0% for the control group.[16] | Yes (at a higher dose)[16] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the efficacy of TKIs in preclinical imatinib-resistant CML models.
BCR-ABL1 Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BCR-ABL1 kinase.
-
Principle: The assay quantifies the phosphorylation of a specific substrate by the BCR-ABL1 kinase in the presence and absence of the inhibitor.
-
Procedure:
-
Recombinant BCR-ABL1 kinase (wild-type or specific mutant forms, e.g., T315I) is incubated with a substrate (e.g., a synthetic peptide like Abltide) and ATP in a kinase buffer.[11]
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).[7]
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[11]
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated.
Cell Viability and Proliferation Assays (MTT/MTS Assay)
These assays determine the effect of the inhibitor on the viability and growth of CML cells.
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[17]
-
Cell Lines: Imatinib-sensitive (e.g., K562) and imatinib-resistant CML cell lines (e.g., K562-R, or cell lines engineered to express specific BCR-ABL1 mutations) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere (if applicable).[10][13]
-
The cells are treated with a range of concentrations of the TKI for a specified duration (e.g., 72 hours).[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt is added to each well.[10][17]
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.[16][17]
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[17]
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[10][16]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is determined by plotting cell viability against inhibitor concentration.
Western Blot Analysis of BCR-ABL1 Signaling
This technique is used to assess the effect of the inhibitor on the phosphorylation of BCR-ABL1 and its downstream signaling proteins.
-
Principle: Western blotting allows for the detection of specific proteins and their phosphorylation status in cell lysates.
-
Procedure:
-
CML cells are treated with the TKI for a defined period.
-
Cells are lysed to extract total proteins. It is crucial to use a lysis buffer that preserves protein phosphorylation and prevents degradation of p210 BCR-ABL1.[9]
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of BCR-ABL1 (p-BCR-ABL1), as well as downstream targets like STAT5 (p-STAT5) and CrkL (p-CrkL).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition of the signaling pathway.
Clonogenic Assay
This assay assesses the long-term effect of the inhibitor on the ability of a single cell to proliferate and form a colony.
-
Principle: It measures the reproductive viability of cells after treatment with a cytotoxic agent.[18][19] A colony is typically defined as a cluster of at least 50 cells.[18][19]
-
Procedure:
-
A single-cell suspension of CML cells is prepared.[20]
-
Cells are treated with the TKI for a specified duration.
-
The cells are then plated at a low density in semi-solid medium (e.g., methylcellulose) and incubated for 1-3 weeks to allow for colony formation.[19]
-
Colonies are stained (e.g., with crystal violet) and counted.[12]
-
-
Data Analysis: The surviving fraction of cells is calculated by comparing the number of colonies in the treated samples to the untreated control.
In Vivo Xenograft Models
Animal models are used to evaluate the in vivo efficacy and toxicity of the TKI.
-
Principle: Human CML cells are implanted into immunodeficient mice to establish tumors. The effect of the TKI on tumor growth is then monitored.[14][15]
-
Procedure:
-
Imatinib-resistant CML cells are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID).[14][15]
-
Once tumors are established, the mice are treated with the TKI or a vehicle control.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Overall survival of the mice can also be assessed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BCR-ABL1 signaling pathway, the mechanism of TKI resistance, and a typical experimental workflow for evaluating a novel TKI.
Caption: BCR-ABL1 signaling pathway in CML.
Caption: Mechanisms of imatinib resistance in CML.
Caption: Experimental workflow for TKI evaluation.
References
- 1. Characterization of Imatinib Resistant CML Leukemic Stem/Initiating Cells and Their Sensitivity to CBP/Catenin Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Tyrosine Kinase Inhibitor Cross-Reactivity: The Case of Dasatinib, a BCR-ABL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the initial request concerned "Tyrosine kinase-IN-8," a comprehensive search of publicly available scientific literature and databases did not yield any cross-reactivity data for this specific compound. Therefore, this guide utilizes Dasatinib , a well-characterized, potent, second-generation BCR-ABL tyrosine kinase inhibitor, as a representative example to illustrate a comparative analysis of kinase inhibitor cross-reactivity. The data and methodologies presented herein serve as a template for evaluating the selectivity of any tyrosine kinase inhibitor.
Dasatinib is a multi-targeted inhibitor, primarily developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its therapeutic efficacy is derived from its potent inhibition of the BCR-ABL fusion protein. However, like many kinase inhibitors, Dasatinib exhibits cross-reactivity with other kinases, which can lead to both beneficial off-target effects and adverse events. Understanding this selectivity profile is crucial for predicting its biological activity and potential toxicities.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of Dasatinib against its primary target, BCR-ABL, and a selection of other significant tyrosine kinases. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), which are key metrics for assessing inhibitor potency and selectivity. Lower values indicate higher potency.
| Kinase Target Family | Kinase | Inhibition (IC50/Kd in nM) | Reference |
| Primary Target | ABL1 (BCR-ABL) | 0.2 - 1.1 | [1] |
| SRC Family Kinases | SRC | <1 | [2][3] |
| LCK | <1 | ||
| LYN | <1 | ||
| FYN | <1 | ||
| YES | <1 | ||
| TEC Family Kinases | TEC | Potently Inhibited | [3] |
| BTK | Potently Inhibited | [3] | |
| Receptor Tyrosine Kinases | c-KIT | 5 | [1] |
| PDGFRβ | - | ||
| VEGFR2 | - | ||
| EPHA2 | - | ||
| Other Kinases | p38α (MAPK14) | 45 | [4] |
| ZAK (MAP3K20) | 45 | [4] |
Note: The table presents a selection of key off-targets. Comprehensive kinome scans reveal a broader range of interactions.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and standardized experimental assays. Below are the methodologies for commonly employed techniques:
KINOMEscan™ Assay (Competition Binding Assay)
This is a high-throughput in vitro assay that measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format. An immobilized ligand that binds to the ATP-binding site of the kinase is used. The test compound (e.g., Dasatinib) in solution competes with this immobilized ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is quantified, and a reduction in binding in the presence of the test compound indicates that the compound binds to the kinase.
Detailed Protocol:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusion proteins with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (Dasatinib) is incubated with the kinase and the ligand-coated beads.
-
Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of kinase bound to the beads is then quantified by measuring the amount of the attached DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a higher affinity of the compound for the kinase. Dissociation constants (Kd) can be derived from dose-response curves.
In Vitro Kinase Activity Assay (e.g., Z'-LYTE™)
This assay measures the ability of an inhibitor to block the enzymatic activity of a kinase.
Principle: This assay measures the amount of phosphorylation of a specific peptide substrate by the kinase. The assay uses a fluorescence-based method to differentiate between the phosphorylated and non-phosphorylated substrate.
Detailed Protocol:
-
Reaction Setup: The kinase, a specific peptide substrate, and ATP are incubated in a reaction buffer.
-
Inhibitor Addition: The test compound (Dasatinib) is added at various concentrations.
-
Kinase Reaction: The reaction is allowed to proceed for a defined period.
-
Detection: A development reagent is added that specifically cleaves the non-phosphorylated substrate, leading to a change in the fluorescence resonance energy transfer (FRET) signal.
-
Data Analysis: The ratio of the two emission wavelengths is calculated to determine the percentage of phosphorylation. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To understand the biological context of Dasatinib's activity, it is essential to visualize the signaling pathways it targets and the experimental workflows used to characterize it.
Caption: The BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
References
A Comparative Guide: Dasatinib vs. a Novel Allosteric Inhibitor in BCR-ABL Mutant Cells
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between various tyrosine kinase inhibitors (TKIs) is paramount for advancing the treatment of chronic myeloid leukemia (CML). This guide provides an objective comparison of the second-generation TKI, dasatinib, and the novel, first-in-class allosteric inhibitor, asciminib, against BCR-ABL mutant cells. The emergence of resistance to ATP-competitive TKIs has underscored the need for inhibitors with alternative mechanisms of action, such as asciminib.
Executive Summary
Dasatinib is a potent, ATP-competitive inhibitor that targets the active and inactive conformations of the ABL kinase domain, exhibiting efficacy against a broad range of imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I "gatekeeper" mutation. In contrast, asciminib employs a novel mechanism, binding to the myristoyl pocket of the ABL kinase domain. This allosteric inhibition stabilizes the inactive conformation of the kinase, offering a distinct advantage against mutations that confer resistance to ATP-competitive inhibitors, including the T315I mutation. However, mutations within the myristoyl pocket can diminish the efficacy of asciminib. The differential mechanisms of these two drugs result in distinct inhibitory profiles against various clinically relevant BCR-ABL mutations, making the selection of therapy dependent on the specific mutational status of the patient.
Performance Data: A Head-to-Head Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for dasatinib and asciminib against a panel of cell lines expressing wild-type or mutant BCR-ABL. Lower IC50 values are indicative of greater potency.
| BCR-ABL Mutant | Dasatinib IC50 (nM) | Asciminib IC50 (nM) |
| Wild-Type | 0.5 - 2.0 | 0.5 - 15 |
| P-loop Mutations | ||
| G250E | 4 - 12 | 1 - 4 |
| Y253H | 2 - 8 | 1 - 6 |
| E255K | 4 - 18 | 1.5 - 8 |
| E255V | 2.5 - 12 | 1 - 5 |
| Gatekeeper Mutation | ||
| T315I | >1000 | 15 - 40 |
| Contact-site Mutations | ||
| F317L | 8 - 40 | 4 - 20 |
| SH2-contact Mutation | ||
| V299L | 4 - 15 | 8 - 35 |
| Other Clinically Relevant Mutations | ||
| M351T | 1 - 4 | 0.8 - 8 |
| F359V | 2 - 12 | 1.5 - 10 |
Note: The IC50 values presented are approximate ranges compiled from multiple preclinical studies. Actual values may vary depending on the specific experimental conditions and cell lines used.
Visualizing the Mechanisms of Action and Signaling Pathways
The constitutively active BCR-ABL kinase drives CML by activating a network of downstream signaling pathways crucial for cell proliferation and survival. Dasatinib and asciminib both inhibit this aberrant kinase activity, but through fundamentally different mechanisms.
Head-to-Head Comparison: Tyrosine kinase-IN-8 (CHMFL-ABL-053) vs. Ponatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent tyrosine kinase inhibitors: Tyrosine kinase-IN-8, also known as CHMFL-ABL-053, and the clinically approved drug, ponatinib. The information is intended to assist researchers in evaluating their respective biochemical and cellular activities.
Introduction
Ponatinib (Iclusig®) is a third-generation tyrosine kinase inhibitor (TKI) designed to potently inhibit BCR-ABL, including the gatekeeper T315I mutation that confers resistance to earlier generation TKIs.[1] It is a multi-targeted inhibitor, also showing activity against other kinases such as VEGFR, PDGFR, and FGFR.[2]
This compound (CHMFL-ABL-053) is a novel, potent, and selective inhibitor of BCR-ABL, SRC, and p38 kinases.[3] It was developed as a highly selective BCR-ABL inhibitor with the aim of reducing off-target effects, such as the c-KIT inhibition commonly observed with other BCR-ABL inhibitors.[3]
Mechanism of Action
Both ponatinib and CHMFL-ABL-053 are ATP-competitive inhibitors that bind to the ATP-binding site of their target kinases, thereby preventing phosphorylation of downstream substrates and inhibiting signal transduction pathways that drive cell proliferation and survival.
Ponatinib was specifically designed with a carbon-carbon triple bond to overcome the steric hindrance from the isoleucine residue in the T315I mutant of BCR-ABL.[1] CHMFL-ABL-053, derived from a dihydropyrimidopyrimidine scaffold, also demonstrates potent inhibition of ABL1 kinase.[3]
Data Presentation
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | This compound (CHMFL-ABL-053) IC₅₀ (nM) | Ponatinib IC₅₀ (nM) |
| ABL1 | 70[3] | 0.37[4] |
| ABL1 (T315I) | Not Reported | 2.0[4] |
| SRC | 90[3] | 5.4[4] |
| p38α | 62[3] | Not Reported |
| c-KIT | >10000[3] | 13[4] |
| PDGFRα | Not Reported | 1.1[4] |
| VEGFR2 | Not Reported | 1.5[4] |
| FGFR1 | Not Reported | 2.2[4] |
Table 2: Cellular Activity Profile
| Cell Line | Primary Target | This compound (CHMFL-ABL-053) GI₅₀ (nM) | Ponatinib IC₅₀ (nM) |
| K562 | BCR-ABL | 14[3] | 7.2[5] |
| KU812 | BCR-ABL | 25[3] | Not Reported |
| MEG-01 | BCR-ABL | 16[3] | Not Reported |
| Ba/F3-BCR-ABL | BCR-ABL | Not Reported | 0.5[5] |
| Ba/F3-BCR-ABL (T315I) | BCR-ABL T315I | Not Reported | 11[5] |
Signaling Pathway Diagrams
Caption: Inhibition of the BCR-ABL signaling pathway by ponatinib and CHMFL-ABL-053.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant kinase (e.g., ABL1, SRC)
-
Peptide substrate specific for the kinase
-
Test compounds (this compound or ponatinib) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Caption: General workflow for a biochemical kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
Test compounds (this compound or ponatinib) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI₅₀ or IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]
Caption: Workflow for a cellular proliferation (MTT) assay.
Conclusion
Both this compound (CHMFL-ABL-053) and ponatinib are potent inhibitors of BCR-ABL. Based on the available data, ponatinib demonstrates higher potency against wild-type ABL1 in biochemical assays. A key advantage of ponatinib is its well-documented activity against the T315I resistance mutation.
CHMFL-ABL-053 exhibits high selectivity, notably its lack of significant c-KIT inhibition, which is a common off-target effect of many BCR-ABL inhibitors.[3] This selectivity may translate to a different safety profile, which warrants further investigation.
The choice between these inhibitors for research purposes will depend on the specific experimental goals. For studies involving the T315I mutation, ponatinib is the more established tool compound. For investigations where high selectivity against BCR-ABL and avoidance of c-KIT inhibition are critical, CHMFL-ABL-053 presents a valuable alternative. This guide provides the foundational data and methodologies to aid in these research decisions.
References
- 1. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ponatinib Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Tyrosine kinase-IN-8 and its Synthesized Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the novel BCR-ABL1 tyrosine kinase inhibitor, Tyrosine kinase-IN-8, and its synthesized analogues. The data presented is based on the findings from a 2024 study published in Archiv der Pharmazie, which explored a series of spirooxadiazoline-oxindoles derived from the established drug imatinib.[1][2] This document aims to offer an objective overview of the anti-proliferative potential of these compounds, supported by experimental data and detailed methodologies, to aid in ongoing cancer research and drug discovery efforts.
Introduction
Imatinib was a groundbreaking therapeutic for chronic myeloid leukemia (CML) by targeting the BCR-ABL1 fusion protein.[1] However, the emergence of drug resistance has necessitated the development of new inhibitors.[1] The compounds discussed in this guide are the result of a molecular hybridization strategy, combining the pharmacophoric elements of imatinib and sunitinib with a spiro-oxindole linker.[1][2] this compound, also referred to as compound 4e in the source publication, is a notable compound from this series.
Data Presentation: Anti-proliferative Activity
The synthesized compounds were evaluated for their ability to inhibit the proliferation of the K562 human chronic myeloid leukemia cell line, which is positive for the BCR-ABL1 kinase. Additionally, their cytotoxicity was assessed in the non-cancerous human skin fibroblast cell line, WSS-1, to gauge their selectivity.
Table 1: Inhibition of K562 Cell Viability by Spirooxadiazoline-oxindole Analogues at 10 µM
| Compound | Inhibition of K562 Cell Viability (%) at 10 µM[1][2] |
| 2a | 45-61% |
| 2b | 45-61% |
| 3c | 45-61% |
| 4c | 45-61% |
| 4e (this compound) | 45-61% |
| Other 20 analogues | < 45% |
Table 2: Cytotoxic Concentration (CC50) of Lead Compounds
| Compound | CC50 in K562 Cells (µM)[1][2] | CC50 in WSS-1 Cells (µM) |
| 2a | 9.8 | > 10 |
| 2b | 4.8 | > 10 |
| 3c | 1.8 | > 10 |
| 4c | 1.5 | > 10 |
| 4e (this compound) | 0.8 | 1-10 |
Note: The source material states that compounds 2a, 2b, 3c, 4c, and 4e showed promise, inhibiting cell viability by between 45% and 61% at a concentration of 10 µM.[1][2] The CC50 values for the most active substances were determined to be within the range of 0.8–9.8 µM.[1][2] this compound (4e ) demonstrated the highest potency against the K562 cell line with a CC50 of 0.8 µM.[1] However, it also exhibited some toxicity towards the healthy WSS-1 cell line at 10 µM.
Experimental Protocols
The following is a detailed description of the key experimental methodology used to evaluate the biological activity of this compound and its analogues.
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of the synthesized compounds on K562 and WSS-1 cell lines.
Methodology:
-
Cell Culture: K562 and WSS-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: The cells were treated with the synthesized compounds at concentrations of 1 µM and 10 µM for 48 hours. A negative control (vehicle-treated cells) and a positive control (imatinib) were included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the negative control. The CC50 values were determined for the most active compounds using a dose-response curve.
Visualizations
Signaling Pathway of BCR-ABL1 and Inhibition
Caption: BCR-ABL1 signaling pathway and the point of inhibition.
Experimental Workflow for Compound Evaluation
Caption: Workflow for evaluating the biological activity.
References
A Comparative Analysis of Sunitinib and Other Multi-Kinase Inhibitors: Potency and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor Sunitinib against other multi-targeted inhibitors, Sorafenib and Pazopanib. The focus is on their half-maximal inhibitory concentration (IC50) values against a panel of key kinases implicated in cancer signaling pathways. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions for their drug development and research applications.
Quantitative Comparison of IC50 Values
The inhibitory potency of Sunitinib, Sorafenib, and Pazopanib was evaluated in biochemical assays against a panel of purified receptor tyrosine kinases. The following table summarizes the IC50 values, providing a direct comparison of their potency and selectivity.
| Kinase Target | Sunitinib (nM) | Sorafenib (nM) | Pazopanib (nM) |
| VEGFR1 | 1 | 16 | 10 |
| VEGFR2 | 1 | 6 | 30 |
| VEGFR3 | 1 | 4 | 8 |
| PDGFRα | 19 | 22 | 16 |
| PDGFRβ | 1 | 15 | 21 |
| c-Kit | 2 | 68 | 74 |
| FLT3 | 8 | 21 | 140 |
| Ret | 10 | - | - |
| CSF1R | 7 | - | - |
| Data presented as IC50 (nM) from biochemical assays. Lower values indicate higher potency. "-" indicates data not available in the comparative study. |
Signaling Pathway Inhibition
Sunitinib and its counterparts exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The primary targets are receptor tyrosine kinases (RTKs) such as VEGFRs and PDGFRs. Inhibition of these receptors disrupts downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.
Experimental Protocols
The determination of IC50 values is critical for characterizing the potency of kinase inhibitors. Below are outlines of the standard methodologies used in the cited experiments.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of kinase activity in a cell-free system.
-
Reagent Preparation: A reaction mixture is prepared containing the purified kinase, a fluorescently labeled substrate peptide, and ATP in a specialized kinase reaction buffer.
-
Compound Addition: Serial dilutions of the test inhibitors (e.g., Sunitinib, Sorafenib, Pazopanib) are added to the wells of a microplate.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the enzyme to the wells containing the substrate, ATP, and the test compound. The plate is incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection: A solution containing a europium- or terbium-labeled antibody specific for the phosphorylated substrate is added. The binding of the antibody to the phosphorylated substrate brings the fluorescent labels into close proximity, allowing for FRET to occur upon excitation.
-
Data Acquisition and Analysis: The TR-FRET signal is measured using a plate reader. The data is then normalized to controls and the IC50 value is determined by fitting the dose-response curve using non-linear regression.
Cell-Based Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of whole cells, providing an indication of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere and grow overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the kinase inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement and IC50 Calculation: The absorbance of the colored solution is measured using a microplate reader. The IC50 value is then calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The presented data demonstrates that Sunitinib is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor progression, with a distinct selectivity profile compared to Sorafenib and Pazopanib. While all three inhibitors target VEGFRs and PDGFRs, Sunitinib shows particularly high potency against c-Kit, FLT3, Ret, and CSF1R. The choice of inhibitor for research or therapeutic development will depend on the specific kinase targets and signaling pathways of interest. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.
A Comparative Guide to the Preclinical Validation of Tyrosine Kinase Inhibitors in Primary CML Patient Samples: A Profile of the Investigational Compound "Tyrosine kinase-IN-8"
Disclaimer: "Tyrosine kinase-IN-8" is a hypothetical investigational compound created for the purpose of this guide. The experimental data presented herein is illustrative and designed to model the validation process for a novel tyrosine kinase inhibitor (TKI) in the context of Chronic Myeloid Leukemia (CML) research.
This guide provides a comparative overview of the preclinical validation of "this compound," a novel, investigational tyrosine kinase inhibitor (TKI), in primary patient samples of Chronic Myeloid Leukemia (CML). Its performance is benchmarked against established TKIs: Imatinib, Nilotinib, and Dasatinib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and hematology.
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis.[2][3][4][5] Tyrosine kinase inhibitors have revolutionized CML treatment by targeting the ATP-binding site of the BCR-ABL1 oncoprotein, thereby inhibiting its activity.[1]
"this compound" is a novel, third-generation TKI designed to potently inhibit the BCR-ABL1 kinase. Its proposed mechanism of action includes high-affinity binding to the ATP-binding pocket of both wild-type and mutated BCR-ABL1, including the gatekeeper T315I mutation, which confers resistance to first and second-generation TKIs.
Comparative Efficacy in Primary CML Samples
The following table summarizes the in vitro efficacy of "this compound" in comparison to standard-of-care TKIs. The data represents typical endpoints for the preclinical validation of a novel TKI in primary CML patient samples.
| Parameter | This compound (Hypothetical Data) | Imatinib | Nilotinib | Dasatinib |
| IC50 (BCR-ABL1 WT) nM | 5 | 250 | 20 | 1 |
| IC50 (BCR-ABL1 T315I) nM | 50 | >10,000 | >10,000 | >10,000 |
| Apoptosis Induction (% Annexin V+ cells) | 75% | 40% | 60% | 65% |
| Inhibition of Colony Formation (%) | 85% | 50% | 70% | 75% |
Signaling and Experimental Workflow Visualizations
To elucidate the mechanism of action and the validation process, the following diagrams are provided.
Caption: BCR-ABL1 Signaling Pathway and TKI Inhibition.
Caption: Experimental Workflow for TKI Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isolation of Mononuclear Cells from Primary CML Samples
-
Dilute bone marrow aspirate or peripheral blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted sample over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS.
-
Resuspend the cell pellet in an appropriate culture medium.
Cell Viability Assay (MTT)
-
Seed primary CML cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of "this compound," Imatinib, Nilotinib, and Dasatinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Culture 5 x 10^5 primary CML cells per well in a 24-well plate.
-
Treat the cells with the respective IC50 concentrations of each TKI for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
Colony-Forming Cell (CFC) Assay
-
Isolate CD34+ progenitor cells from the mononuclear cell fraction using magnetic-activated cell sorting (MACS).
-
Mix 1 x 10^4 CD34+ cells with MethoCult™ medium containing appropriate cytokines and the respective TKIs at their IC50 concentrations.
-
Plate the cell mixture in 35 mm culture dishes.
-
Incubate for 14 days at 37°C in a humidified 5% CO2 incubator.
-
Count the number of burst-forming unit-erythroid (BFU-E) and colony-forming unit-granulocyte, macrophage (CFU-GM) colonies under an inverted microscope.
-
Calculate the percentage of colony inhibition relative to the vehicle control.
Western Blotting for Phospho-CRKL
-
Treat primary CML cells with the respective TKIs for 4 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-CRKL and total CRKL overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry analysis can be performed to quantify the reduction in phospho-CRKL levels relative to total CRKL. The phosphorylation status of CRKL is considered a specific readout for BCR-ABL1 activity.[6]
References
- 1. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Tyrosine Kinase Inhibitors
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Tyrosine kinase-IN-8, a small molecule inhibitor, ensuring the protection of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is paramount for building a culture of safety and trust within the research environment.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to consult the manufacturer's Safety Data Sheet (SDS). The SDS provides comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in either solid or solution form.
Avoid Exposure: Prevent the generation of dust when working with the solid form of the compound.[1] Handle the substance in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1][2] Avoid direct contact with skin and eyes.[1]
Emergency Procedures: In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move the individual to fresh air and seek medical help.[1] If swallowed, rinse the mouth with water and consult a physician.[1][3]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain. [2]
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
Contaminated disposable materials such as weigh boats, pipette tips, and gloves must be placed in a designated, sealed hazardous waste bag or container.[2]
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[2]
-
Step 2: Labeling and Storage
Properly labeled and stored waste awaits safe disposal.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[2] This area should be well-ventilated. Segregate this compound waste from incompatible materials as outlined in your institution's chemical hygiene plan.[2]
Step 3: Final Disposal
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2]
-
Do Not Treat: Do not attempt to treat or neutralize the chemical waste unless you are a trained professional following an approved protocol.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key information derived from safety data sheets for tyrosine kinase inhibitors.
| Parameter | Specification | Source |
| GHS Classification | Acute toxicity, Oral (Category 4) | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3] |
| Prevention | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product. | [3] |
| Response | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [3] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. | [3] |
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This procedural guide is intended to supplement, not replace, your institution's established safety and waste management protocols. Always prioritize your local guidelines and consult with your EHS department for specific instructions. By diligently following these steps, you contribute to a safer research environment for yourself, your colleagues, and the broader community.
References
Personal protective equipment for handling Tyrosine kinase-IN-8
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Tyrosine kinase-IN-8. Adherence to strict safety protocols minimizes exposure risk and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent small molecule inhibitors.[1][2] All personnel handling this compound must be trained in the proper selection and use of the following equipment.[1]
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves, double-gloved.[1] | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[1] |
| Eye Protection | Safety glasses with side shields or goggles.[2] | Protects eyes from splashes and aerosols. |
| Lab Coat/Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[1] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Required when handling the compound as a powder or when aerosols may be generated. A NIOSH-approved N-95 respirator or higher is recommended.[3] | Prevents inhalation of the compound, which can be a primary route of exposure.[3] |
Handling Procedures
All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[4]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE, spill kits, and waste disposal containers are readily accessible.[1] The work area within the fume hood or BSC should be covered with an absorbent pad.[4]
-
Weighing: If weighing the solid form of the compound, do so within the containment of a fume hood or BSC on a tared weigh boat to minimize the dispersion of powder.[4]
-
Reconstitution: When preparing solutions, add the solvent slowly to the solid compound to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, and appropriate hazard symbols.[1]
-
Transport: When moving the compound, even for short distances, use a sealed, leak-proof secondary container.[1]
Spill Management and Emergency Procedures
A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available.[4]
-
In case of a spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Clean the area with a suitable deactivating agent or soap and water.
-
Collect all contaminated materials in a designated hazardous waste container.
-
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
In case of inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All used gloves, gowns, and other disposable materials should be placed in a designated hazardous waste container.[4]
-
Sharps: Needles and syringes must be disposed of in a puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste".[4] Do not recap, bend, or break needles.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Solid Waste: Unused compound and contaminated labware (e.g., tubes, pipette tips) should be disposed of as hazardous chemical waste.
All waste must be handled and disposed of according to institutional and local regulations for hazardous chemical waste.
Experimental Workflow and Safety
The following diagram illustrates the general workflow for handling this compound, integrating key safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
